molecular formula C14H18N2O2 B1169898 neuroD2 protein CAS No. 182080-96-2

neuroD2 protein

Cat. No.: B1169898
CAS No.: 182080-96-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The NeuroD2 protein, encoded by the NEUROD2 gene in humans , is a neurogenic basic helix-loop-helix (bHLH) transcription factor crucial for neuronal differentiation and fate determination . It functions by binding to E-box sequences on neuron-specific promoters, such as GAP-43, to activate the transcription of genes essential for neurogenesis . Research has demonstrated that NeuroD2 can induce neurogenic differentiation in non-neuronal cells, highlighting its pivotal role . Its expression is highly restricted to the brain, specifically in excitatory neurons of the cerebral cortex, and is critical for proper cortical development, including neuronal migration, synaptic maturation, and the regulation of intrinsic neuronal excitability . Disruption of NEUROD2 function is linked to neurodevelopmental disorders, including developmental and epileptic encephalopathy and autism spectrum disorders with intellectual disability, making it a vital protein for studying the molecular mechanisms of these conditions . This product is intended for Research Use Only and is not approved for human or diagnostic use.

Properties

CAS No.

182080-96-2

Molecular Formula

C14H18N2O2

Synonyms

neuroD2 protein

Origin of Product

United States

Molecular and Cellular Biology of Neurod2 Protein

Gene Architecture and Expression Dynamics

The Neurod2 gene encodes the NeuroD2 protein, a critical factor in neurogenesis. Its expression is tightly controlled, both spatially and temporally, to ensure the proper development and function of the nervous system.

Spatiotemporal Expression Patterns of this compound in Developing Neural Tissues

The expression of NeuroD2 is first detected in the developing mouse nervous system around embryonic day 11 (E11). Its emergence is largely confined to postmitotic neurons, indicating a role in neuronal differentiation rather than in the proliferation of progenitor cells. During embryonic development, NeuroD2 is prominently expressed in various regions of the brain, including the cerebral cortex, cerebellum, and hippocampus.

In the developing cerebral cortex, NeuroD2, along with the closely related NeuroD6, is abundantly expressed in postmitotic pyramidal neurons. This expression begins around embryonic day 12 and is crucial for the proper migration and laminar positioning of these neurons. The coordinated expression of NeuroD2 and NeuroD6 is essential for the formation of major axonal tracts that connect the two cerebral hemispheres, such as the corpus callosum and anterior commissure.

The following table summarizes the key expression patterns of NeuroD2 during embryonic development:

Developmental Stage (Mouse)Brain RegionCellular Localization
Embryonic Day 11 (E11)Nervous SystemInitial expression in postmitotic neurons
Embryonic Day 12 (E12)Cerebral CortexPostmitotic pyramidal neurons
Embryonic Day 14 (E14)Cerebral CortexSubventricular zone and cortical plate
Embryonic Day 18 (E18)Cerebral CortexSubventricular zone, intermediate zone, and cortical plate

Postnatal and Adult Expression Profiles of this compound

Following birth, the expression of NeuroD2 persists in the central nervous system, although its levels may decline in some regions compared to the embryonic period. In the postnatal and adult brain, NeuroD2 continues to be expressed in subsets of pyramidal neurons in the neocortex, hippocampus, and amygdala.

In the adult hippocampus, NeuroD2 is found in the granule cells of the dentate gyrus and the pyramidal neurons of the CA1 and CA3 fields. Its presence in these regions suggests a role in synaptic plasticity and the maintenance of neuronal identity. Similarly, in the cerebellum, NeuroD2 is expressed in the granule cells. Studies have shown that NeuroD2 is necessary for the proper development and survival of cerebellar and hippocampal granular neurons.

Research indicates that NeuroD2 expression levels can change with age, with a gradual increase observed in the hippocampus of aging mice. This suggests a potential role for NeuroD2 in mitigating age-related neuronal changes and preserving hippocampal integrity.

Isoforms and Their Differential Expression or Function

Currently, there is a lack of specific scientific literature detailing the existence of distinct protein isoforms of NeuroD2 resulting from alternative splicing of the Neurod2 gene. The available research primarily focuses on the function and regulation of the main this compound product. Therefore, information regarding the differential expression or specific functions of any potential NeuroD2 isoforms is not available at this time.

Protein Structure and Modifications

The functionality of NeuroD2 is intrinsically linked to its three-dimensional structure and the subsequent modifications it undergoes. These features dictate its ability to bind DNA, interact with other proteins, and ultimately regulate gene expression.

The defining feature of NeuroD2 is its basic helix-loop-helix (bHLH) domain, a highly conserved region of approximately 60 amino acid residues that is characteristic of this large superfamily of transcription factors. mdpi.comfrontiersin.org This domain is structurally and functionally bipartite. mdpi.com

The Basic Region : Located at the N-terminus of the domain, this stretch of basic amino acid residues is directly responsible for DNA binding. mdpi.comfrontiersin.org NeuroD2, like other bHLH proteins, recognizes and binds to a specific DNA consensus sequence known as an E-box (CANNTG) found in the promoter regions of its target genes. nih.govfrontiersin.org The specific nucleotides flanking and within the central "NN" of the E-box motif contribute to the binding specificity of different bHLH proteins. nih.govfrontiersin.org

The Helix-Loop-Helix (HLH) Region : This region consists of two alpha-helices separated by a non-conserved loop. mdpi.comfrontiersin.org Its primary function is to mediate dimerization with other bHLH proteins, which is a prerequisite for efficient DNA binding and transcriptional activity. nih.govmdpi.com

The bHLH domain, therefore, integrates DNA binding and protein dimerization, two essential functions for NeuroD2's role as a transcriptional regulator. wikipedia.org

Post-translational modifications (PTMs) are crucial regulatory mechanisms that increase the functional diversity of proteins by altering their activity, stability, localization, and interactions. nih.govfrontiersin.org While the PTM landscape of NeuroD2 is not fully elucidated, research on bHLH proteins suggests that modifications like phosphorylation are key regulators. For instance, serine phosphorylation within the bHLH domain of other related factors can influence the choice between homodimerization and heterodimerization, thereby altering their function. mdpi.com In the broader context of neurodevelopment, PTMs regulate numerous processes and their dysregulation is often linked to neurological disorders. nih.govfrontiersin.org

One study identified a direct interaction between NeuroD2 and Protein Kinase N (PKN), suggesting a potential regulatory relationship. Co-expression of a catalytically active form of PKN with NeuroD2 was found to significantly increase NeuroD2-mediated transcription. This indicates that PKN may contribute to transcriptional responses through the post-translational modification of the NeuroD2-dependent transcriptional machinery. merckmillipore.com

Table 1: Potential Impact of Post-Translational Modifications on NeuroD2

Modification Potential Effect on NeuroD2 Interacting Proteins

NeuroD2 functions by forming dimers, which then bind to DNA. It can form both homodimers (with itself) and, more commonly, heterodimers (with other proteins). biorxiv.org This dimerization is critical for its stability and DNA-binding affinity. biorxiv.orgmdpi.com

A primary and essential dimerization partner for NeuroD2 is the E12 protein (part of the E-protein family of bHLH factors). The formation of NeuroD2/E12 heterodimers is a well-established mechanism for activating target gene expression. nih.gov For example, these heterodimers have been shown to bind to an E-box sequence in the promoter of the Ulip1 gene in vitro and induce its expression in P19 embryonal carcinoma cells. nih.gov

Beyond E12, NeuroD2 interacts with a network of other transcription factors and co-regulators to fine-tune gene expression during neuronal development. This cooperative binding is essential for activating or repressing target genes effectively. mdpi.com

Other bHLH Proteins : NeuroD2 can interact with other neuronal bHLH factors, including NeuroD1, NeuroD6, and members of the Neurogenin family (Neurog1 and Neurog2). nih.govmpg.denih.gov For instance, NeuroD2 and NeuroD6 are key regulators of axonal guidance and are critically required for the formation of major brain commissures like the corpus callosum. nih.govfrontiersin.orgnih.gov

Co-factors : NeuroD2's activity is modulated by interactions with various co-factors. TCF4 has been identified as a main dimerization partner for neuronal bHLH proteins, and it synergistically activates E-box-dependent transcription with NeuroD1 and NeuroD2. mpg.denih.gov NeuroD2 also indirectly regulates gene expression by controlling master transcriptional switches. It induces the expression of Zfhx1a, a zinc-finger homeodomain transcription factor, which in turn represses the expression of REST, a major repressor of neuronal differentiation. nih.govnih.gov

Table 2: Known Interaction Partners of NeuroD2

Partner Protein Protein Class Functional Consequence of Interaction
E12 bHLH (E-Protein) Forms functional heterodimers to bind E-box sequences and activate transcription. nih.gov
NeuroD6 bHLH Cooperatively regulates axonal fasciculation and commissure formation. nih.govfrontiersin.org
TCF4 bHLH (E-Protein) Main dimerization partner in the cortex; synergistically activates transcription. mpg.denih.gov
Protein Kinase N (PKN) Serine/Threonine Kinase Directly interacts with the bHLH domain; enhances NeuroD2-mediated transcription. merckmillipore.com

Protein Dimerization and Complex Formation

Subcellular Localization and Trafficking of this compound

As a transcription factor, the primary site of NeuroD2 function is the cell nucleus, where it can access the genomic DNA. wikipedia.orgnih.gov Its structure contains a nuclear localization signal (NLS), a specific sequence of basic amino acids that acts as a tag for nuclear import. researchgate.net This NLS is recognized by importin proteins, which then escort the this compound through the nuclear pore complex into the nucleus. youtube.com Studies using this compound transduction have shown that this NLS region is essential for its entry into cells and subsequent induction of neuronal differentiation. researchgate.net The localization of NeuroD2 is tightly controlled, ensuring it is present in the correct cellular compartment to regulate the complex transcriptional programs underlying neuronal development and function. nih.gov

Nuclear Localization and Its Regulation

The presence of NeuroD2 within the nucleus is not static but is instead a highly regulated process tied to the developmental stage of a neuron. mdpi.com This regulation ensures that NeuroD2 exerts its function, such as promoting neuronal survival and differentiation, only when appropriate. nih.gov

Research has shown that the cellular localization of NeuroD2 differs significantly between proliferating neuronal precursors and differentiated, post-mitotic neurons. mdpi.com In the developing cerebellum, for instance, this compound is expressed in both the external granular layer (EGL), which contains proliferating granule neuron precursors (GNPs), and the internal granular layer (IGL), which is home to mature, post-mitotic neurons. However, its subcellular location varies dramatically between these layers. Immunohistochemical studies reveal that in the proliferating cells of the outer EGL, NeuroD2 staining is excluded from the nucleus. In contrast, in the post-mitotic, migrating neurons of the inner EGL and the mature neurons of the IGL, NeuroD2 is localized to the nucleus. mdpi.com This differential localization suggests a mechanism that actively prevents nuclear entry or promotes nuclear export in undifferentiated cells, thereby inhibiting its transcriptional activity during proliferation.

The primary molecular determinant for NeuroD2's entry into the nucleus is a specific amino acid sequence known as a nuclear localization signal (NLS). nih.gov The NLS acts as a tag, recognized by the cellular nuclear import machinery. youtube.comyoutube.com Studies have identified a basic-rich domain within the this compound that functions as its NLS. To confirm its function, a mutant version of NeuroD2 was engineered to lack this specific sequence (Δ100-115). This mutant protein failed to localize to the nucleus, demonstrating that the NLS is essential for its nuclear import. nih.govresearchgate.net

In addition to the presence of an NLS, the transcriptional activity of NeuroD2 within the nucleus is subject to regulation by cellular signaling pathways. For example, NeuroD2-mediated transactivation can be triggered by calcium influx, linking neuronal activity to changes in gene expression that are crucial for synaptic maturation and plasticity. nih.gov

FeatureDescriptionKey FindingsSource
Developmental Regulation NeuroD2 localization is dependent on the neuronal cell's differentiation state.Excluded from the nucleus in proliferating precursors (outer EGL); localized to the nucleus in post-mitotic and mature neurons (inner EGL, IGL). mdpi.com
Nuclear Localization Signal (NLS) A specific amino acid sequence within NeuroD2 directs it to the nucleus.NeuroD2 contains a functional NLS. Deletion of this signal (amino acids 100-115) prevents nuclear import. nih.gov
Functional Regulation NeuroD2's activity within the nucleus is modulated by signaling events.Transactivation by NeuroD2 can be activated by calcium influx, linking neuronal activity to its function. nih.gov

Cellular Trafficking Mechanisms

The movement of NeuroD2 between the cytoplasm and the nucleus is a dynamic process managed by sophisticated cellular trafficking machinery. This trafficking ensures that the transcription factor can access its target genes in the nucleus at the appropriate time and is kept inactive in the cytoplasm when necessary.

The primary mechanism for NeuroD2's entry into the nucleus is NLS-mediated nuclear import. wikipedia.orgnih.gov This is a well-established pathway for most large nuclear proteins. mdpi.comnih.gov The process is initiated when a transport receptor protein, typically from the importin (or karyopherin) family, recognizes and binds to the NLS of NeuroD2 in the cytoplasm. youtube.comyoutube.com This NeuroD2-importin complex then interacts with components of the nuclear pore complex (NPC), a large protein assembly that spans the nuclear envelope and acts as a gateway to the nucleus. mdpi.com The complex is actively transported through the NPC into the nucleoplasm. Inside the nucleus, the interaction of the importin with a small GTPase called Ran (in its GTP-bound state) causes a conformational change, leading to the release of the NeuroD2 cargo. youtube.com

Conversely, the observation that NeuroD2 is actively excluded from the nucleus in proliferating neuronal precursors suggests the existence of a counteracting mechanism. mdpi.com This could involve either retention in the cytoplasm by anchoring proteins or an active nuclear export process. Nuclear export is also a signal-mediated process, typically involving a nuclear export signal (NES) on the cargo protein, which is recognized by exportin proteins (like CRM1). nih.gov These exportins, in complex with Ran-GTP, shuttle the cargo back out to the cytoplasm. While a specific NES has not been explicitly characterized for NeuroD2, the regulated exclusion from the nucleus in certain cell types strongly implies such a trafficking mechanism is in place.

Post-translational modifications (PTMs) such as phosphorylation and ubiquitination are known to be key regulators of protein trafficking and stability for many neuronal proteins. nih.govnih.gov These modifications can alter a protein's conformation, mask or expose trafficking signals (like an NLS), or target it for degradation. nih.govelifesciences.org While the direct role of specific PTMs in regulating the nucleocytoplasmic trafficking of NeuroD2 is an area of ongoing investigation, it is a likely mechanism by which the cell fine-tunes its localization in response to developmental cues and signaling events.

Trafficking ProcessMediating FactorsDescriptionSource
Nuclear Import Nuclear Localization Signal (NLS), Importins, Nuclear Pore Complex (NPC), Ran-GTPaseThe NLS on NeuroD2 is recognized by importin receptors, which facilitate transport through the NPC into the nucleus. Release is triggered by Ran-GTP. nih.govyoutube.com
Nuclear Exclusion/Export Likely involves Exportins and a Nuclear Export Signal (NES)In proliferating cells, NeuroD2 is kept out of the nucleus, suggesting a mechanism of cytoplasmic retention or active export from the nucleus via exportin proteins. mdpi.com
Potential Regulation Post-Translational Modifications (PTMs)PTMs like phosphorylation or ubiquitination are common mechanisms for regulating the trafficking of neuronal proteins, though specific modifications controlling NeuroD2 trafficking are yet to be fully detailed. nih.govnih.gov

Transcriptional Regulatory Mechanisms of Neurod2 Protein

DNA Binding Specificity and E-Box Elements

As a bHLH transcription factor, NeuroD2 recognizes and binds to specific DNA sequences known as E-boxes, which are characterized by the consensus sequence CANNTG. These E-box motifs are prevalent in the regulatory regions of genes involved in neurogenesis and neuronal differentiation. NeuroD2 can form either homodimers or heterodimers with other bHLH proteins to bind to these E-box elements.

The specific nucleotides within the E-box sequence can influence the binding affinity and transcriptional activity of NeuroD2. For instance, variations in the central two nucleotides of the CANNTG motif can determine the dimerization partners and the strength of the transcriptional response. Studies have shown that NeuroD2 exhibits a preference for certain E-box configurations, which contributes to the specificity of its gene regulation. For example, CAT-CAG motifs are bound more specifically by NeuroD2, leading to stronger transactivation of target genes associated with neuronal functions. In contrast, CAG-CAG motifs are more frequently shared with other non-neuronal bHLH factors and are linked to a reduced ability to activate gene expression.

Genome-wide chromatin immunoprecipitation sequencing (ChIP-Seq) analyses have revealed that NeuroD2 binding sites are significantly enriched in the promoter and intronic regions of its target genes, often in proximity to the transcription start sites. This positioning allows NeuroD2 to effectively influence the assembly of the transcriptional machinery and modulate gene expression.

Role as a Transcriptional Activator

NeuroD2 primarily functions as a transcriptional activator, meaning it initiates or enhances the transcription of its target genes. Upon binding to E-box elements in the regulatory regions of these genes, NeuroD2 recruits co-activator proteins and general transcription factors to the promoter, facilitating the initiation of transcription by RNA polymerase II. This activation is crucial for the expression of genes that define the neuronal phenotype and are essential for neuronal function.

The transcriptional activity of NeuroD2 is not static; it can be modulated by various signaling pathways within the neuron. For instance, calcium signaling, a key process in neuronal activity, can influence the transactivation potential of NeuroD2. This suggests a mechanism by which neuronal activity can directly influence gene expression patterns through the modulation of NeuroD2 function, thereby coupling synaptic events to long-term changes in neuronal properties.

NeuroD2 regulates a diverse set of genes that are critical for various aspects of neuronal function. These targets can be broadly categorized based on their roles in synaptic function, neuronal survival, calcium signaling, and neuronal excitability.

NeuroD2 plays a significant role in the structural and functional maturation of synapses. One of its key targets is the gene encoding Postsynaptic Density Protein 95 (PSD95) , a scaffolding protein crucial for the organization of the postsynaptic density and the clustering of neurotransmitter receptors. By regulating PSD95 expression, NeuroD2 influences the maturation and strength of excitatory synapses.

While direct transcriptional regulation of the vesicular glutamate transporter 1 (VGlut1 , encoded by the Slc17a7 gene) and the synaptosomal-associated protein 25 (SNAP-25 ) by NeuroD2 has not been definitively established through direct binding studies, the functional roles of these proteins in synaptic vesicle cycling and neurotransmitter release are well-documented. NeuroD2's influence on presynaptic differentiation suggests an indirect regulatory role on these critical components of the presynaptic terminal.

Similarly, a direct regulatory link between NeuroD2 and the genes encoding AMPA receptor subunits (Gria1-4) has not been conclusively demonstrated. However, given NeuroD2's role in excitatory synapse maturation, it is plausible that it indirectly influences the expression or localization of these receptors, which are fundamental for fast excitatory neurotransmission.

Gene TargetProtein ProductFunction in Synaptic Transmission
Dlg4PSD95Postsynaptic scaffolding, receptor clustering
Slc17a7VGlut1Loading of glutamate into synaptic vesicles
Snap25SNAP-25Component of the SNARE complex for vesicle fusion
Gria1-4AMPAR subunitsMediate fast excitatory neurotransmission

NeuroD2 is essential for the survival of specific neuronal populations during development. A critical target in this context is the gene for Brain-Derived Neurotrophic Factor (BDNF) . BDNF is a key neurotrophin that promotes the survival, differentiation, and growth of neurons. Studies in NeuroD2-deficient mice have shown reduced levels of BDNF, leading to increased apoptosis in certain brain regions, such as the cerebellum researchgate.netnih.gov. This demonstrates a direct link between NeuroD2's transcriptional activity and the expression of crucial survival factors for developing neurons.

Gene TargetProtein ProductFunction in Neuronal Survival
BdnfBDNFPromotes neuron survival, growth, and differentiation

Calcium signaling is fundamental to a multitude of neuronal processes, and NeuroD2 has been shown to regulate this vital pathway. A direct target of NeuroD2 is the gene encoding Stromal Interaction Molecule 1 (Stim1) . Stim1 is a key sensor of calcium levels within the endoplasmic reticulum and a critical component of store-operated calcium entry (SOCE), a process that replenishes intracellular calcium stores. Research has shown that NeuroD2 binds to an intronic element within the Stim1 gene and acts as a suppressor of its expression nih.govnih.govnih.govfrontiersin.org. By modulating Stim1 levels, NeuroD2 fine-tunes calcium homeostasis in cortical neurons, which is crucial for processes like axon guidance and synaptic plasticity nih.govnih.govnih.gov.

Gene TargetProtein ProductFunction in Calcium Signaling
Stim1Stim1ER calcium sensor, regulates store-operated calcium entry

NeuroD2 also plays a role in balancing synaptic neurotransmission and the intrinsic excitability of neurons. Microarray analyses comparing wild-type and NeuroD2 knockout mice have identified potential downstream targets that regulate these parameters. One such target is the gene Kcnn2, which encodes the small conductance calcium-activated potassium channel 2 (SK2) . SK2 channels are involved in the afterhyperpolarization phase of the action potential, thereby regulating neuronal firing rates and excitability.

Another identified target is the gene for Gastrin-Releasing Peptide (GRP) . GRP and its receptor are involved in modulating synaptic transmission. The expression of both Sk2/Kcnn2 and GRP is decreased in the absence of NeuroD2, suggesting that NeuroD2 normally promotes their expression to help regulate neuronal excitability genecards.orgcuregrin.org.

Gene TargetProtein ProductFunction in Neuronal Excitability
Kcnn2Sk2Calcium-activated potassium channel, regulates firing rate
GrpGRPNeuropeptide, modulates synaptic transmission

Indirect Regulatory Networks Modulated by NeuroD2 Protein

NeuroD2, a basic helix-loop-helix (bHLH) transcription factor, plays a critical role in neurogenesis by orchestrating a complex network of gene expression. nih.gov While often functioning as a direct transcriptional activator, NeuroD2 also modulates gene expression through indirect mechanisms. nih.gov One significant indirect pathway involves the suppression of the RE1-Silencing Transcription Factor (REST), a protein known to repress neuronal differentiation. nih.govnih.gov

NeuroD2 does not directly inhibit REST; instead, it employs an intermediary transcriptional repressor. nih.gov Research indicates that NeuroD2 upregulates the expression of Zinc finger E-box-binding homeobox 1 (ZEB1), also known as Zfhx1a. nih.govnih.gov ZEB1, a zinc-finger homeodomain transcription factor, subsequently binds to response elements within the 5'-untranslated region (5'-UTR) of the REST gene, leading to the repression of its transcription and a reduction in REST protein levels. nih.govnih.gov

This regulatory cascade is crucial for neuronal differentiation. For a progenitor cell to become a neuron, programs that repress neuronal differentiation must be deactivated. nih.govnih.gov By upregulating ZEB1, NeuroD2 effectively de-represses neuronal differentiation by down-regulating REST. nih.gov This model is supported by evidence from NeuroD2 knockout mice, where the hippocampus shows elevated levels of REST. nih.govnih.gov Furthermore, the functional importance of this pathway is highlighted by findings that forced expression of REST can interfere with neuronal differentiation in culture. nih.govnih.gov This positions NeuroD2 as a master regulator that not only activates pro-neural genes but also silences their repressors to ensure the successful acquisition of a neuronal identity. nih.gov

Role as a Transcriptional Repressor

While widely characterized as a transcriptional activator, NeuroD2 also functions as a transcriptional repressor for a specific subset of genes, a role critical for fine-tuning neuronal development, migration, and homeostasis. biologists.comnih.gov This repressive function allows NeuroD2 to control the precise timing and location of key developmental proteins and to maintain cellular equilibrium.

A key example of NeuroD2's repressive function is its regulation of the Reelin (Reln) gene. biologists.combiorxiv.org Reelin is a large secreted glycoprotein essential for guiding radially migrating neurons during the formation of the cerebral cortex's layered structure. biologists.combiorxiv.org NeuroD2 directly binds to conserved E-box elements located within multiple introns of the Reln gene. biorxiv.orgresearchgate.net This binding is associated with the suppression of Reln gene expression in migrating cortical neurons. biologists.combiorxiv.org

This repressive mechanism ensures that Reelin is not expressed ectopically by the migrating neurons themselves. biologists.com Instead, it allows these neurons to respond to the high levels of Reelin secreted by Cajal-Retzius cells in the marginal zone, their final destination. biologists.com Knockdown of NeuroD2 in primary cortical neurons leads to a significant increase in Reelin expression. biologists.comresearchgate.net This fine-tuning of Reelin expression by NeuroD2 is crucial for the terminal positioning of neurons and the proper alignment of their dendrites upon arrival in the cortical plate. biorxiv.org

NeuroD2 plays a significant role in regulating neuronal calcium homeostasis through the transcriptional control of the Stromal interaction molecule 1 (Stim1) gene. nih.gov STIM1 is a primary sensor of calcium levels within the endoplasmic reticulum (ER) and a key regulator of store-operated calcium entry (SOCE), a process vital for replenishing ER calcium stores. nih.goveneuro.org

Genome-wide chromatin immunoprecipitation and sequencing (ChIP-Seq) analyses have revealed that NeuroD2 binds to a conserved intronic element within the Stim1 gene. nih.goveneuro.org This interaction limits or inhibits Stim1 expression in cortical neurons. nih.govresearchgate.net By controlling the abundance of the STIM1 protein, NeuroD2 consequently fine-tunes the SOCE response following the depletion of ER calcium. nih.goveneuro.org Knockdown of NeuroD2 in cortical neurons results in increased STIM1 protein expression and a corresponding upregulation of SOCE, while overexpression of NeuroD2 leads to a depression of the SOCE response. eneuro.org This regulatory action demonstrates a novel mechanism by which NeuroD2 maintains precise control over neuronal calcium signaling during cortical development. nih.gov

NeuroD2 is instrumental in promoting an excitatory glutamatergic neuron fate while simultaneously repressing an alternative inhibitory GABAergic fate. ku.edu.trfrontiersin.org Studies have shown that NeuroD1 and NeuroD2 can abrogate the GABAergic differentiation typically directed by Ascl1, a bHLH transcription factor critical for the development of GABAergic neurons. frontiersin.org A gain-of-function study demonstrated that the forced misexpression of NeuroD2 in progenitor cells of the ventral telencephalon—a region that normally gives rise to GABAergic neurons—is sufficient to prevent their normal differentiation into this lineage. ku.edu.trfrontiersin.org This indicates that NeuroD2 actively represses the genetic programs required for GABAergic differentiation, thereby ensuring the proper specification of cortical projection neurons. nih.gov

Table 1: Summary of Genes Repressed by NeuroD2

Target Gene Biological Process Mechanism of Repression
Reelin (Reln) Neuronal Migration & Dendrite Orientation Direct binding to intronic E-box elements. biorxiv.orgresearchgate.net
Stim1 Calcium Homeostasis & Store-Operated Calcium Entry (SOCE) Direct binding to a conserved intronic element. nih.goveneuro.org

Interaction with Other Transcription Factors and Regulatory Proteins

The function of NeuroD2 is modulated through its interactions with a variety of other proteins, which dictates its activity as either an activator or a repressor and determines its binding specificity. As a member of the bHLH family, a primary mode of action for NeuroD2 is the formation of heterodimers with ubiquitously expressed E-proteins, such as E12. nih.gov This dimerization is essential for NeuroD2 to effectively bind to its canonical E-box (CANNTG) DNA consensus sequences in the regulatory regions of its target genes. wikipedia.orgembopress.org

Beyond E-proteins, NeuroD2 collaborates with other regulatory factors to execute specific genetic programs. In its role as a repressor of the Reelin gene, NeuroD2's function may be associated with the CCCTC-binding factor (CTCF), a protein known to act as a transcriptional repressor in a context-dependent manner. researchgate.netresearchgate.net NeuroD2 also engages in indirect regulatory networks, as seen in its upregulation of the transcription factor ZEB1 (Zfhx1a) to suppress REST expression. nih.govnih.gov Furthermore, NeuroD2 can form heterodimers with other NeuroD family members, such as NeuroD4, which accelerates the expression of specific transcriptional programs in the cortex. frontiersin.org Its activity is also positioned to counteract other lineage-determining factors; for instance, it can abrogate the GABAergic differentiation program driven by Ascl1. frontiersin.org

Table 2: Interacting Partners of NeuroD2

Interacting Protein Family/Type Functional Consequence of Interaction
E-proteins (e.g., E12) bHLH Transcription Factors Forms heterodimers required for binding to E-box DNA sequences. nih.gov
ZEB1 (Zfhx1a) Zinc-finger homeodomain transcription factor Upregulated by NeuroD2 to indirectly repress REST expression. nih.gov
CTCF CCCTC-binding factor Potential collaborator in the transcriptional repression of the Reelin gene. researchgate.net
NeuroD4 bHLH Transcription Factor Forms heterodimers to accelerate specific transcriptional programs. frontiersin.org

Table 3: Mentioned Compounds | Compound Name | | | :--- | | Ascl1 | | CCCTC-binding factor (CTCF) | | E12 | | NeuroD1 | | NeuroD2 | | NeuroD4 | | Reelin | | RE1-Silencing Transcription Factor (REST) | | Stromal interaction molecule 1 (STIM1) | | Zinc finger E-box-binding homeobox 1 (ZEB1) | | Zfhx1a |

Cooperation with Nuclear Factor I (NFI) Transcription Factors (e.g., Nfia, Nfib)

The Nuclear Factor I (NFI) family of transcription factors, including Nfia and Nfib, play a significant role in the regulation of NeuroD2 expression. ehu.eus Research has shown that Nfia and Nfib are involved in activating the expression of Neurod2. ehu.eus These NFI transcription factors are recognized as generic regulators of differentiation across various cell types. ehu.eus In the context of neuronal development, Nfia and Nfib bind to the same regulatory elements to drive Neurod2 expression. ehu.eus This cooperative mechanism is part of a broader temporal code that patterns the developing central nervous system, where NFI family members and NeuroD2 are typically expressed during the later stages of development. ehu.eus The functional overlap and potential for heterodimerization between NFIA and NFIB suggest they can act additively to regulate shared downstream targets, including Neurod2, which is critical for normal cortical development. nih.gov Analysis of ChIP-Seq data from the mouse cerebellum has confirmed the binding of both Nfia and Nfib to genomic regions near the Neurod2 gene, further substantiating their direct regulatory role. figshare.com

FactorInteracting PartnerRegulatory Effect on NeuroD2
NfiaNeuroD2Activation of expression ehu.eus
NfibNeuroD2Activation of expression ehu.eus

Modulation by microRNAs (e.g., miR-219-5p)

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. The microRNA miR-219-5p has been identified as a significant regulator of NeuroD2. nih.govnih.gov Bioinformatics tools, such as TargetScan, have predicted that NEUROD2 is a target gene of miR-219-5p. nih.govnih.gov Experimental evidence supports this prediction, demonstrating that miR-219-5p can indeed regulate NeuroD2 levels. nih.govnih.govnih.gov In studies related to spinal cord injury (SCI) in mouse models, a significant downregulation of miR-219-5p was observed, which correlated with a remarkable increase in both the mRNA and protein levels of NeuroD2. nih.govnih.gov Conversely, the overexpression of miR-219-5p, through the use of mimics, was shown to reverse the increased levels of inflammatory factors and reactive oxygen species seen after SCI, a process mediated by its inhibitory effect on NeuroD2. nih.gov These findings indicate that miR-219-5p acts as a negative regulator of NeuroD2, and its downregulation can lead to an increase in this compound expression. nih.govnih.gov

microRNATargetEffect on NeuroD2 Expression
miR-219-5pNEUROD2Negative regulation/Inhibition nih.govnih.gov

Functional Interplay with Chromatin Modifiers (e.g., TET2)

The functional activity of NeuroD2 is also intricately linked to the epigenetic landscape, particularly through its interaction with chromatin-modifying enzymes like the Ten-Eleven Translocation 2 (TET2) protein. TET enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. nih.gov Research has established a direct interaction between NeuroD2 and TET2. nih.govnih.gov This interaction is crucial for the reorganization of DNA methylation patterns during the differentiation of cortical neurons. nih.govnih.govnih.gov Specifically, localized DNA hypomethylation frequently occurs at putative enhancer regions bound by NeuroD2. nih.govnih.gov The product of the TET2 enzymatic reaction, 5hmC, has been found to accumulate at these NeuroD2-bound demethylated regions. nih.govnih.gov Further evidence from Neurod2 knockout mice shows that these targeted regions retain higher levels of methylation in the absence of NeuroD2. nih.govresearchgate.net Conversely, the inducible expression of NeuroD2 can lead to TET2-associated demethylation at its binding sites in vivo. nih.govresearchgate.net This interplay suggests a model where NeuroD2 recruits TET2 to specific genomic loci, initiating DNA demethylation and thereby facilitating the activation of genes essential for neuronal differentiation. nih.govnih.gov

Chromatin ModifierInteracting PartnerFunctional Outcome
TET2NeuroD2TET2-mediated DNA demethylation at NeuroD2 binding sites nih.govnih.gov
Accumulation of 5hmC at demethylated regions nih.govnih.gov
Facilitation of gene expression for neuronal differentiation nih.gov

Association with CTCF in Chromatin Architecture Regulation

The three-dimensional organization of chromatin within the nucleus plays a critical role in gene regulation. The CCCTC-binding factor (CTCF) is a key architectural protein that organizes the genome by forming chromatin loops, which can bring distant regulatory elements, such as enhancers and promoters, into close proximity. frontiersin.orgnih.govnih.gov There is growing evidence for a functional association between NeuroD2 and CTCF in the regulation of chromatin architecture and gene expression. For instance, ChIP-seq analysis has revealed that NeuroD2 binding sites within the Reelin gene overlap with binding sites for CTCF. biologists.comresearchgate.net Reelin is a crucial signaling molecule for neuronal migration during brain development, and NeuroD2 acts as a transcriptional repressor of the Reelin gene in migrating neurons. biologists.comresearchgate.netku.edu.trresearchgate.net The colocalization of NeuroD2 and CTCF at these sites suggests a potential mechanism where NeuroD2 could influence the formation of higher-order chromatin structures mediated by CTCF to regulate gene expression. biologists.comresearchgate.net CTCF is known to be essential for establishing topologically associating domains (TADs), which are fundamental units of genome organization. frontiersin.org The interplay between sequence-specific transcription factors like NeuroD2 and architectural proteins like CTCF is thought to be a key mechanism for achieving precise, cell-type-specific gene expression during development. nih.gov This association suggests that beyond its direct role in binding to regulatory elements, NeuroD2 may also contribute to the structural organization of chromatin to control the expression of its target genes.

Architectural ProteinAssociated FactorRole in Chromatin Architecture
CTCFNeuroD2Formation of chromatin loops and regulation of genome topology frontiersin.orgnih.govbiologists.com
Potential co-localization at specific gene loci (e.g., Reelin) to regulate transcription biologists.comresearchgate.net

Roles of Neurod2 Protein in Neuronal Development and Function

Neurogenesis and Neuronal Fate Specification

The NeuroD2 protein, a member of the neurogenic basic helix-loop-helix (bHLH) family of transcription factors, plays a pivotal role in the intricate processes of neuronal development, guiding progenitor cells toward their ultimate fate as mature neurons. Its influence extends from the cessation of the cell cycle in progenitor cells to the specification of distinct neuronal subtypes and the differentiation of specific neuronal populations within the developing brain.

Induction of Cell Cycle Exit and Differentiation in Progenitor Cells

A fundamental step in neurogenesis is the transition of proliferating progenitor cells from a state of division to one of differentiation. NeuroD2 is a key regulator in this process, sufficient to induce cell cycle arrest and promote neurogenic differentiation. researchgate.netnih.gov Over-expression of NeuroD2 in non-neuronal cells can trigger them to adopt a neuronal phenotype, highlighting its potent role in initiating the differentiation cascade. wikipedia.orgresearchgate.net This process is crucial for ensuring that the correct number of neurons are generated and that they subsequently mature appropriately. The expression of NeuroD2 itself is thought to be regulated by immediate-early transcription factors, linking it to pathways that respond to neuronal activation. nih.gov Studies have shown that the forced expression of NeuroD2 in progenitor cells of the ventral telencephalon is sufficient to prevent their typical differentiation into GABAergic neurons, further underscoring its directive role in neuronal fate. nih.gov

The proneural gene Neurogenin 2 (NEUROG2) is essential for neuronal commitment and withdrawal from the cell cycle. nih.gov NEUROG2 initiates the specification of projection neurons through a complex network of transcription factors that includes NEUROD2. nih.gov By activating NEUROD2, NEUROG2 helps to coordinate cell cycle exit with the onset of neuronal differentiation. nih.gov

Specification of Neuronal Subtypes (e.g., Glutamatergic Neurons)

NeuroD2 is instrumental in specifying the identity of neuronal subtypes, particularly within the glutamatergic lineage. researchgate.net It acts upstream of other transcription factors that are critical for the layer-specific identities and connectivity of cortical projection neurons. nih.gov Research indicates that NeuroD2, along with NeuroD6, is required for the proper formation of callosal fiber tracts by neocortical projection neurons. nih.gov The absence of both NeuroD2 and NeuroD6 leads to a reduction in functional glutamatergic synapses and a diminished excitatory cortical network. nih.gov

Furthermore, NeuroD2 has been shown to suppress the differentiation of GABAergic neurons. nih.gov This dual role of promoting glutamatergic identity while inhibiting an alternative GABAergic fate highlights its importance as a key decision-maker in neuronal subtype specification.

Target Genes of NeuroD2 Involved in Neuronal Subtype SpecificationFunction
Fezf2Transcription factor involved in the specification of deep-layer cortical neurons. nih.gov
Bcl11b (Ctip2)Transcription factor essential for the development of subcerebral projection neurons. nih.gov
Satb2Transcription factor that specifies callosal projection neurons in the upper layers of the cortex. nih.gov
Cux1Transcription factor that controls the differentiation of upper-layer neurons. nih.gov

Differentiation of Specific Neuronal Populations (e.g., Cerebellar Granular Neurons, Hippocampal Neurons)

The influence of NeuroD2 extends to the differentiation of specific neuronal populations in various brain regions, most notably the cerebellum and the hippocampus. In the cerebellum, NeuroD2 is necessary for the survival and differentiation of granule cells. nih.gov The absence of NeuroD2 leads to increased apoptosis (cell death) in these neurons and reduced levels of brain-derived neurotrophic factor (BDNF), a critical survival factor. nih.gov

Similarly, in the hippocampus, NeuroD2 plays a crucial role in the development of granule cells in the dentate gyrus. nih.govpugetsound.edu The maturation of hippocampal mossy fiber synapses is also regulated by NeuroD2 through its control of the synaptic scaffolding protein PSD95. nih.gov The proper differentiation of these neuronal populations is essential for the normal function of the cerebellum in motor control and the hippocampus in learning and memory.

Neuronal Migration and Cortical Lamination

The correct positioning of neurons within the developing brain is critical for the formation of functional neural circuits. NeuroD2 plays a significant role in orchestrating neuronal migration and the subsequent organization of the cerebral cortex into distinct layers, a process known as cortical lamination.

Control of Radial Migration and Terminal Localization

During cortical development, excitatory neurons are born in the ventricular zone and migrate radially towards the pial surface to form the six layers of the cortex. biorxiv.orgnih.gov NeuroD2 is a key regulator of the final stages of this migration, ensuring the proper terminal positioning of neurons within the cortical plate. biorxiv.orgnih.govbiorxiv.orgnih.gov In utero knockdown of NeuroD2 in mice results in a reduced number of neurons reaching the uppermost region of the developing cortex. nih.govbiorxiv.orgnih.gov

One of the key mechanisms by which NeuroD2 controls neuronal migration is through its regulation of the Reelin signaling pathway. nih.govresearchgate.net Reelin is a large secreted glycoprotein that acts as a crucial guidance cue for migrating neurons. biologists.com NeuroD2 directly binds to the Reln gene, which encodes Reelin, and suppresses its expression in migrating neurons. biorxiv.org This ensures that migrating neurons are not prematurely exposed to high levels of Reelin, allowing them to complete their journey to the cortical plate. biologists.com In addition to Reelin, NeuroD2 also targets other key components of the Reelin signaling pathway, including Cdk5r1, Lrp8, and Dab1. nih.govresearchgate.net

Key NeuroD2 Target Genes in the Reelin Signaling PathwayFunction in Neuronal Migration
RelnEncodes the extracellular guidance cue Reelin. biorxiv.orgnih.gov
Cdk5r1Encodes the regulatory subunit of cyclin-dependent kinase 5, a key component of the Reelin signaling cascade. nih.gov
Lrp8 (ApoER2)Encodes a Reelin receptor. nih.gov
Dab1Encodes an intracellular adaptor protein that is crucial for transducing the Reelin signal. researchgate.net

Studies in mice have shown that a deficiency in NeuroD2 leads to an over-migration of cortical projection neurons, resulting in altered layer formation. nih.gov This highlights the critical role of NeuroD2 in halting the migration process at the correct location.

Dendritic Arborization and Synaptic Maturation

Structural and Functional Maturation of Specific Synapses (e.g., Hippocampal Mossy Fiber Synapses)

NeuroD2 is a key transcriptional regulator in the maturation of hippocampal mossy fiber (MF) synapses, which connect the dentate gyrus to the CA3 region. nih.gov Its absence leads to significant deficits in both the structural and functional properties of these crucial synaptic connections. eneuro.orgnih.gov

Studies using NeuroD2 null mice have demonstrated a critical role for this transcription factor in the formation of dendritic spines on CA3 neurons that receive inputs from mossy fibers. nih.goveneuro.org Specifically, the elaboration of thorny excrescences, the complex postsynaptic structures characteristic of MF-CA3 synapses, is impaired in the absence of NeuroD2. nih.gov This structural defect is linked to NeuroD2's regulation of the synaptic scaffolding molecule PSD95. nih.govnih.gov Research has shown that NeuroD2 influences the expression of PSD95 in hippocampal neurons, and the loss of PSD95 in vivo mimics the CA3 neuron spine defects observed in NeuroD2 null mice. eneuro.orgnih.gov Furthermore, NeuroD2 also regulates the expression of other postsynaptic proteins like SAP102, suggesting a broader role in organizing the postsynaptic density. nih.gov

Functionally, the absence of NeuroD2 impairs the maturation of synaptic properties at MF-CA3 synapses. nih.gov Electrophysiological recordings have revealed a significant reduction in the AMPA receptor (AMPAR) to NMDA receptor (NMDAR)-mediated current ratio in NeuroD2 null mice compared to their wild-type littermates. researchgate.net This indicates a deficit in the incorporation or function of AMPA receptors, a hallmark of synaptic maturation. Additionally, these synapses exhibit an increased paired-pulse facilitation (PPF) ratio, which is suggestive of a lower probability of neurotransmitter release from the presynaptic terminal. nih.govresearchgate.net

Table 1: Functional Changes at Hippocampal Mossy Fiber Synapses in NeuroD2 Null Mice
ParameterWild-Type (WT)NeuroD2 Knockout (KO)Reference
AMPAR/NMDAR Ratio6.08 ± 0.703.86 ± 0.68 researchgate.net
Paired-Pulse Facilitation (PPF) Ratio2.26 ± 0.213.95 ± 0.60 researchgate.net

Regulation of Neuronal Activity and Circuit Function

NeuroD2 is instrumental in fine-tuning neuronal activity and ensuring the proper function of neural circuits by modulating the balance between synaptic excitation and inhibition, as well as controlling the intrinsic excitability of individual neurons.

A critical aspect of proper brain function is the maintenance of a delicate balance between excitatory and inhibitory synaptic inputs. nih.gov NeuroD2 contributes significantly to this equilibrium by promoting inhibitory synaptic drive. nih.govnih.gov In the absence of NeuroD2, there is a marked reduction in inhibitory input to neurons. For instance, in the cerebellum of NeuroD2 mutant mice, the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in Purkinje cells is significantly diminished. nih.gov This indicates a decrease in the number of functional inhibitory synapses onto these neurons. nih.gov

The mechanism by which NeuroD2 promotes inhibitory neurotransmission involves, in part, the regulation of specific downstream genes. Microarray analysis of cortical networks from wild-type and NeuroD2 knockout mice has identified gastrin-releasing peptide (GRP) as a potential target of NeuroD2. nih.govnih.gov GRP is known to act on its receptor (GRPR) to enhance inhibitory neurotransmission. nih.gov The expression of GRP is significantly decreased in NeuroD2 null neurons, and blocking the GRP receptor can partially reverse the effects of NeuroD2 overexpression on inhibitory synaptic inputs. nih.gov

Beyond its role at the synapse, NeuroD2 also regulates the intrinsic excitability of neurons, which is their propensity to fire action potentials. nih.gov Research has shown that NeuroD2 decreases the cell-intrinsic excitability of cortical pyramidal neurons. nih.govnih.gov In NeuroD2 knockout mice, these neurons exhibit a significant increase in their mean firing rate in response to current injections. nih.gov

This modulation of neuronal excitability is linked to NeuroD2's regulation of the small conductance, calcium-activated potassium channel, SK2 (also known as KCNN2). nih.govnih.gov The SK2 channel plays a role in the after-hyperpolarization phase of an action potential, which influences the firing frequency of a neuron. The expression of the SK2 channel is reduced in the absence of NeuroD2. nih.gov Furthermore, a specific blocker of the SK2 channel, apamin, can partially mimic the effects of increased NeuroD2 expression on action potential repolarization. nih.govnih.gov

Table 2: Impact of NeuroD2 on Neuronal Excitability and Inhibition
PhenotypeObservation in NeuroD2 Knockout/DeficiencyKey Regulatory TargetsReference
Inhibitory Synaptic DriveReduced mIPSC frequency in cerebellar Purkinje cells.Gastrin-Releasing Peptide (GRP) nih.govnih.gov
Cell-Intrinsic ExcitabilityIncreased mean firing rate of cortical pyramidal neurons.Small conductance calcium-activated potassium channel (SK2) nih.gov

NeuroD2 plays a crucial role in regulating neuronal calcium homeostasis, particularly through its influence on store-operated calcium entry (SOCE) in cortical neurons. eneuro.orgnih.gov SOCE is a process where the depletion of calcium from the endoplasmic reticulum (ER) triggers the influx of calcium from the extracellular space. nih.gov

Genome-wide chromatin immunoprecipitation and sequencing have revealed that NeuroD2 binds to an intronic element within the Stim1 gene. nih.gov STIM1 (stromal interaction molecule 1) is a major sensor of ER calcium levels and a key regulator of SOCE. nih.gov NeuroD2 acts to limit the expression of Stim1 in cortical neurons. eneuro.orgnih.gov This is supported by the observation of an inverse correlation between NEUROD2 and STIM1 protein levels during cortical development. eneuro.org

Consequently, the suppression of NeuroD2 expression leads to an increase in STIM1 protein levels and a subsequent upregulation of the SOCE response upon ER calcium depletion. eneuro.orgresearchgate.net Conversely, overexpression of NeuroD2 results in a dampening of the SOCE response. nih.gov This regulatory mechanism allows NeuroD2 to fine-tune calcium influx, which is critical for numerous neuronal processes, including gene expression, axon guidance, and synaptic plasticity. eneuro.orgnih.gov

Table 3: NeuroD2 Regulation of STIM1 and SOCE
ConditionEffect on STIM1 ExpressionEffect on SOCEReference
NeuroD2 Knockdown/SuppressionIncreasedIncreased eneuro.orgresearchgate.net
NeuroD2 OverexpressionDecreasedDecreased nih.gov

Neuronal Survival and Apoptosis

NeuroD2 is essential for the survival of specific neuronal populations in the central nervous system. Its absence leads to increased programmed cell death, or apoptosis, in several brain regions.

The requirement for NeuroD2 in neuronal survival is evident in various parts of the brain. In NeuroD2 null mice, brain areas that normally express this transcription factor are smaller and exhibit higher rates of apoptosis. nih.gov This is particularly prominent in the cerebellum, where there is a significant increase in the number of apoptotic granule cells in the internal granule layer of NeuroD2 mutants during early postnatal development. researchgate.net This increased cell death is associated with reduced levels of brain-derived neurotrophic factor (BDNF), a key protein that supports the survival of cerebellar granule cells. nih.gov

Similarly, NeuroD2 is crucial for the survival of neurons in the hippocampus. nih.gov The absence of NeuroD2 leads to increased apoptosis in this region as well. nih.gov While direct evidence for the amygdala is less detailed in the provided context, the widespread expression of NeuroD2 in the developing nervous system and its established role in preventing apoptosis in other brain regions strongly suggest a similar survival-promoting function in the amygdala. The loss of NeuroD2 has been linked to a reduced density of synaptic markers in the amygdala, which may be a consequence of increased neuronal death. researchgate.net The increased apoptosis in the absence of NeuroD2 is often associated with elevated caspase-3 activity, a key executioner enzyme in the apoptotic pathway. researchgate.net

Mechanisms of NeuroD2-Mediated Anti-Apoptotic Effects

NeuroD2, a basic helix-loop-helix (bHLH) transcription factor, is essential for the development and survival of specific neuronal populations within the central nervous system. nih.govnih.gov Its absence is linked to increased programmed cell death, or apoptosis, in several brain regions, including the cerebellum and neocortex. nih.gov The anti-apoptotic function of NeuroD2 is orchestrated through several interconnected mechanisms, primarily involving the transcriptional regulation of key survival factors, modulation of the intrinsic apoptotic pathway, and interaction with critical cell survival signaling cascades.

Transcriptional Regulation of Pro-Survival Factors

One of the primary mechanisms by which NeuroD2 promotes neuronal survival is by controlling the expression of genes that encode vital neurotrophic factors. A key target is the Brain-Derived Neurotrophic Factor (BDNF). Studies on neuroD2-null mice have revealed that the cerebella of these animals exhibit reduced levels of BDNF. nih.gov This decrease in BDNF directly correlates with the observed higher rates of apoptosis among cerebellar granule cells, indicating that NeuroD2 is necessary for the survival of these neurons, in part by maintaining adequate levels of this critical survival factor. nih.gov

Modulation of the Bcl-2 Protein Family

NeuroD2 exerts direct influence over the core machinery of apoptosis by regulating the expression of the Bcl-2 family of proteins, which are central arbiters of programmed cell death. Research has demonstrated that the overexpression of NeuroD2 leads to a shift in the balance between anti-apoptotic and pro-apoptotic members of this family. Specifically, increased NeuroD2 levels are positively correlated with the expression of the anti-apoptotic protein Bcl-2 and negatively correlated with the levels of the pro-apoptotic protein Bax. nih.gov By increasing the ratio of Bcl-2 to Bax, NeuroD2 reinforces the cell's intrinsic defenses against apoptotic stimuli.

Interaction with the PI3K/AKT Survival Pathway

A significant component of NeuroD2's neuroprotective role involves its interplay with the phosphatidylinositol-3-OH kinase (PI3K)/AKT signaling pathway, a crucial cascade for regulating cell survival, proliferation, and regeneration in neurons. nih.govharvard.edu Evidence strongly suggests that NeuroD2 and the AKT pathway function in a coordinated manner to suppress apoptosis. nih.gov

In vitro studies using an oxygen-glucose deprivation (OGD) model to simulate ischemic conditions have shown that lentiviral overexpression of NeuroD2 (LvND2) enhances neuronal survival and reduces DNA fragmentation. nih.gov This protective effect is linked to the activation of the AKT pathway, as a positive correlation exists between NeuroD2 expression and the levels of phosphorylated AKT (p-AKT), the active form of the kinase. nih.govresearchgate.net

To further confirm this functional link, pharmacological inhibition of the PI3K/AKT pathway using Wortmannin was shown to counteract the pro-survival effects of NeuroD2. nih.gov While NeuroD2 overexpression alone increased cell survival and reduced the number of TUNEL-positive (apoptotic) cells, the co-administration of Wortmannin negated these benefits, leading to decreased cell survival. nih.govresearchgate.net These findings indicate that the integrity of the PI3K/AKT pathway is essential for NeuroD2 to exert its full anti-apoptotic effects. Chromatin immunoprecipitation sequencing (ChIP-Seq) analyses have further supported this by identifying NeuroD2 binding sites in the genomic regions encoding key components of the PI3K/AKT pathway, such as Akt3, suggesting a direct transcriptional regulatory relationship. researchgate.net

The following table summarizes the key findings from in vitro research on the interplay between NeuroD2 and the PI3K/AKT pathway in neuronal survival under ischemic stress.

Experimental ConditionEffect on Cell SurvivalEffect on DNA Fragmentation (TUNEL Assay)Key Pathway Interaction
Control (OGD)Baseline cell deathBaseline apoptosisN/A
NeuroD2 Overexpression (LvND2)IncreasedReducedPositive correlation with phosphorylated AKT (p-AKT) levels
PI3K/AKT Inhibition (Wortmannin)Significantly ReducedIncreasedBlocks the pro-survival signal of the PI3K/AKT pathway
NeuroD2 Overexpression + PI3K/AKT Inhibition (LvND2 + Wortmannin)Significantly ReducedIncreasedAnti-apoptotic effect of NeuroD2 is diminished, confirming pathway dependence

Pathophysiological Implications of Neurod2 Protein Dysregulation

Neurodevelopmental and Neuropsychiatric Disorders

Mutations and altered expression of the NEUROD2 gene have been identified as key contributors to a spectrum of neurodevelopmental and neuropsychiatric disorders. These conditions often share overlapping clinical features, suggesting a common underlying molecular pathology involving NeuroD2.

Developmental and Epileptic Encephalopathy 72 (DEE72) is a severe, early-onset seizure disorder characterized by frequent, difficult-to-control seizures and developmental regression or stalling. oup.comoup.com The disease is caused by de novo mutations in the NEUROD2 gene, leading to a loss of function of the NeuroD2 protein. oup.comoup.com This autosomal dominant condition typically presents within the first six months of life with infantile spasms and hypsarrhythmia on EEG. zfin.org Patients with DEE72 exhibit severely delayed psychomotor development, with impaired or absent walking and language skills. zfin.org

Studies using animal models have provided insights into the pathophysiology of DEE72. In Xenopus tropicalis and Xenopus laevis tadpoles, knockdown of NeuroD2 recapitulated the seizure phenotype observed in humans. oup.comnih.gov These models demonstrated that reduced NeuroD2 activity leads to seizure-like behavior, neuronal hyperactivity, and a compromised blood-brain barrier, which may contribute to epileptogenesis. oup.comnih.gov

Table 1: Clinical and Genetic Features of DEE72

FeatureDescription
Genetic Basis De novo heterozygous mutations in the NEUROD2 gene. zfin.org
Inheritance Autosomal Dominant. uniprot.org
Age of Onset Infancy, typically around 5 months. zfin.org
Key Clinical Manifestations Infantile spasms, refractory seizures, severe psychomotor delay, impaired or absent speech and walking. zfin.orguniprot.org
EEG Findings Hypsarrhythmia. zfin.org

Pathogenic mutations in NEUROD2 have been strongly associated with Autism Spectrum Disorders (ASD). biorxiv.orgnih.gov Research has identified multiple families where NEUROD2 mutations are linked to ASD, intellectual disability, and speech delay. biorxiv.org Mouse models with Neurod2 deletion exhibit core ASD-like behavioral abnormalities, including social interaction deficits and stereotypies. noaa.govnih.gov

The underlying cellular mechanisms appear to involve defects in cortical projection neurons. biorxiv.org In Neurod2 knockout mice, these neurons show over-migration during embryonic development, leading to abnormal cortical layering. noaa.govnih.gov Furthermore, there is an increase in dendritic spine turnover and intrinsic excitability in certain cortical neurons. biorxiv.org Gene expression analyses in these mice revealed dysregulation of genes related to voltage-gated ion channels and synaptic function, and the human orthologs of these genes are strongly associated with ASD. biorxiv.orgresearchgate.net

Intellectual disability is a common feature in individuals with pathogenic NEUROD2 mutations. biorxiv.orgnih.gov Studies have identified a neurodevelopmental syndrome caused by NEUROD2 disruption that includes intellectual disability and ASD. noaa.gov The severity of intellectual disability can be variable. Both loss-of-function mutations and duplications in the NEUROD2 gene have been associated with intellectual disability, suggesting that the precise dosage of NeuroD2 is critical for normal cognitive development. nih.gov Mouse models lacking Neurod2 demonstrate that haploinsufficiency—having only one functional copy of the gene—is sufficient to cause cellular and behavioral defects, including those relevant to intellectual disability. noaa.govnih.gov

Significant speech and language delay is another prominent clinical feature associated with pathogenic mutations in the NEUROD2 gene. biorxiv.orgnih.gov In several families identified with NEUROD2 mutations, affected individuals presented with speech delay alongside ASD and intellectual disability. biorxiv.org Furthermore, a duplication in the NEUROD2 gene has been linked to delayed language development, reinforcing the gene's importance in the neural circuits underpinning speech. nih.gov

Evidence suggests a potential role for NEUROD2 in the pathophysiology of schizophrenia. biorxiv.org Genetic studies have identified rare polymorphisms in the NEUROD2 gene associated with schizophrenia. biorxiv.org One hypothesis is that genetic risk factors for schizophrenia disrupt crucial aspects of brain development, a process in which NeuroD2 plays a key role. neurosciencenews.com Research has shown that genetic risk factors for schizophrenia are concentrated in sets of genes that are active during neurogenesis. neurosciencenews.com Disruption of these gene sets can alter the morphology, movement, and electrical activity of developing brain cells. neurosciencenews.com Furthermore, NEUROD2 is involved in regulating glutamatergic and GABAergic genes, which are implicated in the neurobiology of schizophrenia. nih.gov Studies have found significant associations between NEUROD2 polymorphisms and neurocognitive dysfunctions, such as deficits in verbal memory and executive functions, in patients with schizophrenia. nih.gov

Cerebellar Dysfunction and Ataxia in this compound Deficient Models

In addition to its role in cortical development, NeuroD2 is essential for the proper development and survival of neurons in the cerebellum. nih.gov Animal models deficient in NeuroD2 have provided direct evidence of its importance in cerebellar function.

Mice with a homozygous null mutation for Neurod2 (NeuroD2-/-) exhibit normal development until approximately two weeks of age, after which they develop ataxia and a failure to thrive. nih.gov Ataxia is a neurological sign consisting of lack of voluntary coordination of muscle movements. These mice show elevated levels of apoptosis (programmed cell death) in brain regions that normally express NeuroD2, including the cerebellum. nih.govjax.org

The cerebella of Neurod2-null mice are smaller than normal and show reduced levels of brain-derived neurotrophic factor (BDNF), a protein crucial for the survival of cerebellar granule cells. nih.gov The degradation of NeuroD2 is also required for the maturation of presynaptic terminals in cerebellar neurons. scienceopen.com This evidence indicates that NeuroD2 is necessary for the survival and proper function of specific neuronal populations within the cerebellum, and its absence leads to cerebellar dysfunction manifesting as ataxia. nih.gov

Table 2: Phenotypes in NeuroD2 Deficient Mouse Models

PhenotypeDescription
Ataxia Lack of voluntary coordination of muscle movements, appearing around postnatal day 14. nih.gov
Cerebellar Hypoplasia The cerebellum is smaller than normal due to increased neuronal apoptosis. nih.gov
Reduced BDNF Levels Decreased levels of brain-derived neurotrophic factor in the cerebellum. nih.gov
Seizure Susceptibility Increased susceptibility to seizures. jax.org
Mortality Death by 35 days of age in homozygous null mutants. jax.org

Impaired Emotional Learning and Amygdala Development

The this compound, a basic helix-loop-helix (bHLH) transcription factor, is fundamentally important for the development of the amygdala, a brain region central to emotional memory formation and responses to fear and risk nih.govbiorxiv.org. Research has demonstrated that NeuroD2 is necessary for the proper formation of the lateral and basolateral nuclei of the amygdala nih.govbiorxiv.orgresearchgate.net. In studies using mouse models, the complete absence of NeuroD2 (null mice) results in a failure of these critical amygdala nuclei to form nih.govbiorxiv.org.

Furthermore, the dosage of the NeuroD2 gene is critical. Mice with only one functional copy of the NeuroD2 gene (heterozygotes) have fewer neurons in the amygdala region compared to wild-type mice nih.govbiorxiv.org. This reduction in neuronal population leads to significant functional deficits. NeuroD2 heterozygous mice exhibit profound impairments in emotional learning, as demonstrated by fear conditioning tests nih.govfrontiersin.org. Their response to unconditioned fear, also known as anxiety or risk perception, is also diminished nih.govfrontiersin.org.

The molecular underpinnings of these deficits involve the dysregulation of several key molecules essential for emotional learning. In the brains of NeuroD2-deficient mice, there is a marked reduction in the expression of:

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor nih.govbiorxiv.orgfrontiersin.org.

GABA(A) receptor nih.govbiorxiv.orgfrontiersin.org.

Ulip1 , a gene involved in neuronal development nih.govresearchgate.netfrontiersin.org.

These findings establish that NeuroD2 is not only essential for the anatomical development of the amygdala but also for the transcriptional regulation of genes that govern its function in emotional learning and fear responses nih.govfrontiersin.orgnih.gov.

Mechanisms of Dysregulation in Disease States

Loss-of-Function Mutations and Haploinsufficiency

Dysregulation of NeuroD2 is increasingly implicated in a spectrum of human neurodevelopmental disorders. The primary mechanism appears to be dominance-based, where the loss of one functional copy of the gene is sufficient to cause disease sciencedaily.com. This phenomenon, known as haploinsufficiency, means that a 50% reduction in the protein's function cannot sustain normal development and function sciencedaily.commdpi.com.

Studies have identified pathogenic mutations in the NEUROD2 gene in individuals with conditions such as autism spectrum disorder (ASD), intellectual disability, speech delay, and early infantile epileptic encephalopathy researchgate.netbioengineer.orgbiologists.comnih.gov. These mutations are often de novo (not inherited) loss-of-function variants, including heterozygous deletions and missense mutations that impair the protein's function biologists.com.

Animal models corroborate these human genetic findings. Mice that are heterozygous for a NeuroD2 deletion (haploinsufficient) exhibit cellular, molecular, and behavioral defects that are strikingly similar to those seen in mice with a complete knockout of the gene bioengineer.orgyoutube.commdpi.com. These mice display ASD-like behaviors, including locomotor hyperactivity, altered social interest and memory, and stereotypic behaviors biologists.com. The observation that heterozygous mice recapitulate many of the phenotypes of knockout mice provides strong evidence that NeuroD2 is a haploinsufficient gene, and that its precise dosage is critical for normal cortical development and function youtube.commdpi.com.

Altered Gene Expression Profiles in Disease Models

As a transcription factor, NeuroD2's primary role is to regulate the expression of other genes. Consequently, its deletion in disease models leads to significant changes in the transcriptome of the cerebral cortex. RNA sequencing (RNA-seq) performed on the motor and somatosensory cortices of NeuroD2 knockout (KO) mice identified hundreds of differentially expressed genes biologists.comyoutube.com.

In one study, comparative analysis of P30 juvenile mice identified 263 differentially expressed genes in NeuroD2 KO mice compared to wild-type littermates, with 185 genes being downregulated and 78 upregulated youtube.com. These dysregulated genes are not random; they preferentially encode proteins crucial for neuronal function, including voltage-gated ion channels and synaptic proteins biologists.comfrontiersin.org. Importantly, the human orthologs of these differentially expressed genes are strongly associated with neuropsychiatric disorders, including ASD and schizophrenia, providing a molecular link between NeuroD2 dysfunction and clinical phenotypes bioengineer.orgbiologists.comyoutube.comfrontiersin.org.

Gene CategoryDirection of Change in NeuroD2 KO MiceAssociated FunctionsRelevance to Disease
Synaptic Transmission GenesDownregulatedVesicle trafficking, receptor function, synaptic structureAutism Spectrum Disorder, Epilepsy
Neuronal Excitability GenesMixed (Up- and Downregulated)Ion channel function, action potential firingEpilepsy, Neurodevelopmental Disorders
Neurodevelopment GenesDownregulatedNeuronal migration, differentiation, synapse maturationIntellectual Disability, Autism Spectrum Disorder
Schizophrenia-associated GenesDownregulatedCognitive function, synaptic plasticitySchizophrenia

Consequences of Imbalanced Synaptic Transmission and Excitability

A critical role of NeuroD2 is to maintain the delicate balance between synaptic excitation and inhibition within neuronal networks jscimedcentral.comfrontiersin.org. Proper brain function relies on this equilibrium, and its disruption during development is a key pathophysiological mechanism in disorders like autism and epilepsy jscimedcentral.comfrontiersin.org.

Research shows that NeuroD2 acts in a cell-intrinsic manner to coordinate synaptic innervation and excitability jscimedcentral.comfrontiersin.org. It simultaneously promotes the development of inhibitory synaptic drive while also acting to decrease the intrinsic excitability of cortical pyramidal neurons jscimedcentral.comfrontiersin.org. In the absence of NeuroD2, this balance is lost. Patch-clamp recordings from layer 5 pyramidal neurons in juvenile NeuroD2 KO mice revealed a significant increase in intrinsic excitability youtube.commdpi.com. This heightened excitability means neurons are more prone to firing action potentials in response to current injections jscimedcentral.com.

This hyperexcitability, combined with altered expression of synaptic genes, disrupts the normal flow of information in cortical circuits. The resulting imbalanced synaptic transmission is thought to be a direct contributor to the behavioral and neurological symptoms, such as spontaneous seizures and social deficits, observed in both NeuroD2-deficient mice and humans with NEUROD2 mutations researchgate.netbiologists.comyoutube.com.

Impacts on Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly specialized interface of endothelial cells that protects the brain by strictly regulating the passage of molecules between the bloodstream and the central nervous system nih.gov. Disruption of BBB integrity is implicated in the pathophysiology of numerous neurological and neurodegenerative diseases nih.gov.

Currently, there is a lack of direct scientific literature specifically investigating the role of the this compound in the formation, maintenance, or integrity of the blood-brain barrier. While NeuroD2 is known to be a master regulator of neuronal development and function, its potential expression or function within the endothelial cells, pericytes, or astrocytes that constitute the BBB has not been documented in available research. Therefore, the impact of NeuroD2 dysregulation on BBB integrity remains an open area for future investigation.

Neuroprotective Role of this compound (e.g., Ischemic Conditions)

Beyond its role in development, NeuroD2 exhibits a significant neuroprotective function, particularly under conditions of neuronal injury such as ischemia. Ischemic stroke, caused by a disruption of blood flow to the brain, triggers a cascade of events leading to neuronal death.

In vitro studies using an oxygen-glucose deprivation (OGD) model to simulate ischemic conditions have shown that NeuroD2 has potent anti-apoptotic and neuroprotective effects. Overexpression of NeuroD2 in neuro-2A (N2a) cells subjected to OGD led to increased cell survival and reduced DNA fragmentation, a hallmark of apoptosis.

The mechanism of this neuroprotection appears to be linked to the PI3K/AKT signaling pathway, a critical cell survival pathway. A positive correlation was observed between the expression of NeuroD2 and the levels of phosphorylated (active) AKT. When the PI3K/AKT pathway was pharmacologically inhibited with Wortmannin, the neuroprotective effects of NeuroD2 overexpression were diminished, suggesting that NeuroD2 and AKT function in a coordinated manner. These findings indicate that NeuroD2 may modulate AKT activity, highlighting it as a potential therapeutic target for mitigating neuronal damage in ischemic pathophysiology.

Experimental Condition (in vitro OGD model)Key FindingImplication
NeuroD2 Overexpression (LvND2)Increased cellular survivalNeuroD2 promotes cell survival under ischemic stress.
NeuroD2 Overexpression (LvND2)Reduced number of TUNEL-positive cells (less apoptosis)NeuroD2 has an anti-apoptotic effect.
NeuroD2 Overexpression + Wortmannin (PI3K/AKT inhibitor)Decreased cell survival compared to NeuroD2 aloneNeuroD2's protective effect is at least partially dependent on the PI3K/AKT pathway.

Research Methodologies and Experimental Models in Neurod2 Protein Studies

Genetic Manipulation Approaches

Genetic manipulation has been a cornerstone in dissecting the in vivo functions of NeuroD2. By creating models that either lack or have altered levels of this protein, researchers have been able to observe the direct consequences on neuronal development and function.

The generation of mouse models in which the Neurod2 gene has been inactivated, or "knocked out," has provided significant insights into its essential roles. Homozygous knockout mice, lacking both copies of the Neurod2 gene, exhibit severe neurological defects. These include elevated neuronal apoptosis, leading to ataxia, incoordination, and an increased susceptibility to seizures, ultimately resulting in a shortened lifespan jax.org. Heterozygous mice, with one functional copy of the gene, also display a moderately affected phenotype and are prone to sudden death in adulthood jax.org.

Behavioral analyses of Neurod2 knockout mice have revealed deficits in social interaction, stereotypies, and hyperactivity nih.gov. These behavioral abnormalities are accompanied by underlying cellular and physiological alterations. For instance, patch-clamp recordings of layer 5 cortical projection neurons in juvenile knockout mice have shown increased intrinsic excitability nih.gov. Furthermore, bulk RNA sequencing of cortical tissue from these animals has identified the dysregulation of numerous genes associated with neuronal excitability and synaptic function, many of which have human orthologs linked to autism spectrum disorders (ASD) nih.gov. The disorganization of the barrel cortex and altered electrophysiological maturation of the thalamo-cortical synapse have also been observed in Neurod2 deficient mice biorxiv.org. These findings underscore the critical role of NeuroD2 in the proper development and function of cortical circuits.

Phenotypes Observed in NeuroD2 Knockout Mouse Models
Phenotypic CategorySpecific ObservationsReferences
NeurologicalElevated neuronal apoptosis, ataxia, incoordination, increased seizure susceptibility jax.org
BehavioralSocial interaction deficits, stereotypies, hyperactivity nih.gov
Cellular/PhysiologicalIncreased intrinsic excitability of cortical projection neurons, disorganized barrel cortex, altered thalamo-cortical synapse maturation nih.govbiorxiv.org
Gene ExpressionDysregulation of genes associated with neuronal excitability and synaptic function nih.gov

To dissect the function of NeuroD2 in specific cell populations and at particular developmental stages, researchers can employ conditional knockout models. This technique typically utilizes the Cre-LoxP recombination system modelorg.com. In this approach, the Neurod2 gene is flanked by LoxP sites ("floxed"). These mice are then crossed with another line of mice that express Cre recombinase under the control of a cell-type-specific or temporally-regulated promoter modelorg.com. The Cre recombinase recognizes the LoxP sites and excises the intervening DNA, leading to the deletion of the Neurod2 gene only in the cells where Cre is active modelorg.com. For example, to study the role of NeuroD2 specifically in forebrain glutamatergic neurons, a Cre line driven by a promoter active in those cells would be used frontiersin.org. This approach allows for a more precise understanding of the cell-autonomous functions of NeuroD2, mitigating the confounding effects of its absence in other cell types or at different developmental times frontiersin.org.

In contrast to knockout models, overexpression studies involve increasing the levels of NeuroD2 to examine its effects. Both in vitro and in vivo models have been utilized for this purpose frontiersin.org. In cultured cells (in vitro), such as neuroblastoma cell lines or primary neuronal cultures, the introduction of a vector that drives high expression of NeuroD2 can be used to study its influence on cellular processes. For instance, overexpression of NeuroD2 in cortical neural progenitors has been shown to induce premature exit from the cell cycle and promote differentiation eneuro.org. In vivo overexpression can be achieved by techniques such as in utero electroporation, where a plasmid containing the Neurod2 gene is introduced into the developing brain of an embryo. These gain-of-function experiments complement the loss-of-function data from knockout models, providing a more complete picture of NeuroD2's regulatory activities eneuro.orgresearchgate.net.

The advent of CRISPR/Cas9 technology has revolutionized the field of genetics, providing a powerful tool for precise genome editing nih.govnih.gov. This system can be used to introduce targeted mutations, deletions, or insertions into the Neurod2 gene to study the functional consequences of specific genetic alterations mdpi.com. The Cas9 nuclease, guided by a single guide RNA (sgRNA), creates a double-strand break at a specific genomic location. The cell's natural DNA repair mechanisms can then be harnessed to introduce desired changes nih.gov. This technology allows for the rapid creation of cell lines and animal models with specific modifications to the Neurod2 gene, facilitating a detailed analysis of its structure-function relationships and its role in neurodevelopmental disorders mdpi.com.

Transcriptomic and Proteomic Analyses

Understanding the molecular pathways through which NeuroD2 exerts its effects requires the identification of its direct target genes and the resulting changes in protein expression.

Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a transcription factor like NeuroD2 nih.govyoutube.comscience.gov. In this method, proteins are cross-linked to DNA in their native chromatin context. The chromatin is then sheared, and an antibody specific to NeuroD2 is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced.

ChIP-seq studies performed on the developing mouse cortex have revealed that NeuroD2 binds to a large number of target genes nih.govnih.gov. These target genes are involved in a wide range of crucial neurodevelopmental processes, including the Reelin signaling pathway, which is essential for the proper migration of cortical neurons nih.govnih.gov. Furthermore, NeuroD2 has been found to bind to genes that play roles in the layer-specific differentiation of cortical projection neurons and in guiding their axons to their correct targets nih.govnih.gov. These findings from ChIP-seq analyses provide a direct link between NeuroD2 and the transcriptional regulation of key developmental programs in the cerebral cortex.

Key Gene Categories Targeted by NeuroD2 Identified through ChIP-seq
Gene CategoryFunctionReferences
Reelin Signaling PathwayRegulates neuronal migration nih.govnih.gov
Layer-Specific DifferentiationControls the identity and function of neurons in different cortical layers nih.govnih.gov
Axon GuidanceDirects the pathfinding of neuronal axons to their synaptic targets nih.govnih.gov

RNA Sequencing (RNA-seq) and Microarray Analysis of Gene Expression Changes

RNA sequencing (RNA-seq) and microarray analysis have been instrumental in elucidating the downstream genetic programs regulated by the NeuroD2 protein. These high-throughput techniques allow for a global assessment of gene expression changes following the manipulation of NeuroD2 levels, providing critical insights into its function in neuronal development and function.

In studies involving the silencing of Neurod2 in primary cortical neurons, RNA-seq analysis has identified a discrete set of genes whose expression is significantly altered. For instance, one study reported that knocking down Neurod2 resulted in the downregulation of 25 genes and the upregulation of 9 genes. researchgate.netnih.gov This targeted gene regulation underscores NeuroD2's role in fine-tuning specific transcriptional programs rather than acting as a broad transcriptional activator. Among the downregulated genes, as expected, was Neurod2 itself. nih.gov

Broader analyses in Neurod2 knockout (KO) mice have revealed more extensive changes in gene expression, particularly those related to synaptic function and neuronal excitability. biorxiv.orgnih.gov Bulk RNA sequencing of cortical tissue from these mice showed dysregulated expression of numerous genes associated with neurodevelopmental disorders, including autism spectrum disorder (ASD) and schizophrenia. biorxiv.org Gene set enrichment analysis of differentially expressed genes in Neurod2 KO mice highlighted significant alterations in pathways related to voltage-gated ion channels and synaptic transmission. researchgate.net

Microarray analysis performed on cortical cultures from Neurod2 KO mice has further substantiated these findings, identifying potential downstream target genes responsible for observed electrophysiological changes. nih.gov This parallel approach, combining gene expression profiling with functional assays, has been crucial in linking NeuroD2-mediated transcription to specific aspects of neuronal physiology, such as the balance of synaptic excitation and inhibition. nih.gov

The table below summarizes findings from a representative RNA-seq experiment following Neurod2 knockdown in primary cortical neurons.

Proteomic Profiling (LC-MS/MS) to Identify Interacting Proteins and Downstream Effectors

Proteomic profiling, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), serves as a powerful tool to identify proteins that interact with NeuroD2 and to map the downstream changes in the proteome that result from its activity. nih.gov This methodology allows for the characterization of protein-protein interaction networks and the identification of effector proteins that mediate the physiological functions of NeuroD2.

Studies utilizing LC-MS/MS have begun to unravel the complex molecular machinery associated with NeuroD2. In one such study, overexpression of NeuroD2 in Neuro2a cells under oxygen-glucose deprivation conditions led to significant alterations in the cellular proteome. nih.gov The analysis identified 85 proteins that were differentially expressed, with 31 being upregulated and 54 downregulated. These proteins were involved in a range of cellular activities, including transport, catalysis, binding, and cytoskeletal motor functions, highlighting the broad impact of NeuroD2 on cellular physiology. nih.gov

Pathway enrichment analysis of the altered proteins indicated that NeuroD2 plays a role in the cellular response to stress, mRNA maturation, and survival pathways, including the PI3K/AKT signaling cascade. nih.gov This suggests that NeuroD2's neuroprotective functions may be mediated through its influence on these critical intracellular signaling networks.

While direct, large-scale screens for NeuroD2-interacting proteins are still emerging, the LC-MS/MS approach is well-suited for such investigations. nih.gov Affinity purification coupled with mass spectrometry (AP-MS) is a common strategy to isolate a bait protein (like NeuroD2) and its binding partners from a cell lysate for subsequent identification by LC-MS/MS. nih.goved.ac.uk This technique can capture both stable and transient interactions, providing a snapshot of the protein complexes in which NeuroD2 participates. Such studies are crucial for understanding how NeuroD2 is recruited to specific gene promoters and how its transcriptional activity is modulated by co-regulatory proteins.

The table below presents a selection of proteins found to be differentially expressed following NeuroD2 overexpression, as identified by LC-MS/MS.

Cellular and Developmental Assays

In vitro Neuronal Differentiation Models (e.g., P19 Cells, N2A Neuroblastoma Cells, iPSC-derived Neurons, Embryonic Stem Cells)

In vitro neuronal differentiation models are fundamental for dissecting the molecular mechanisms by which NeuroD2 governs the transition from progenitor cells to mature neurons. These systems offer a controlled environment to study the sufficiency and timing of NeuroD2 expression in inducing a neuronal phenotype.

P19 Cells: The mouse embryonal carcinoma P19 cell line is a classic model for studying neuronal differentiation. Transfection of P19 cells with vectors expressing NeuroD2 has been shown to be sufficient to induce neuronal differentiation. cornell.eduresearchgate.net These studies demonstrate that NeuroD2 can activate E-box-driven reporter constructs and the promoters of neuron-specific genes, such as GAP-43, thereby initiating the genetic programs for neuronal development. cornell.edu Furthermore, inducing NeuroD2 expression in P19 cells leads to the expression of neuronal markers like Tubb3 and Mapt and is associated with DNA demethylation at its target sites, indicating a role in epigenetic reprogramming during differentiation. nih.gov

N2A Neuroblastoma Cells: The Neuro2a (N2A) mouse neuroblastoma cell line is another widely used model. Overexpression of NeuroD2 in N2A cells leads to morphological differentiation, characterized by the extension of neurite-like processes, and an increased expression of synaptic proteins. nih.govscience.gov This system has also been used to investigate the neuroprotective roles of NeuroD2 and its interaction with survival pathways like PI3K/AKT. nih.gov

Embryonic Stem Cells (ESCs): Studies using mouse ESCs have revealed that the timing of NeuroD2 expression is critical for its function. Introducing a tetracycline-inducible NeuroD2 expression system into ESCs showed that sustained expression for approximately three days is required to robustly elicit neuronal differentiation. nih.govresearchgate.net This suggests that NeuroD2 acts within a specific temporal window to execute its neurogenic program.

Induced Pluripotent Stem Cells (iPSCs): iPSCs, which can be generated from patient-specific somatic cells, represent a powerful tool for modeling human neurological diseases. nih.gov The differentiation of iPSCs into various neuronal subtypes is a complex process that can be guided by the expression of key transcription factors, including NeuroD2. nih.govyoutube.com These models are invaluable for studying how mutations in NEUROD2 affect human neuronal development and for screening potential therapeutic compounds.

Primary Neuronal Culture Systems (e.g., Cortical Neurons)

Primary neuronal cultures, particularly those derived from the cortex, provide a more physiologically relevant system than cell lines for studying the role of NeuroD2 in post-mitotic neurons. These cultures allow for detailed investigation of neuronal maturation, dendritic arborization, synapse formation, and gene expression in a context that closely mimics the in vivo environment.

Experiments using primary cortical neurons from embryonic mice have been crucial in defining NeuroD2's role in dendrite development. Knockdown of Neurod2 using short hairpin RNAs (shRNAs) in these cultures results in significant defects in dendritic arborization, as quantified by Sholl analysis. nih.govresearchgate.net This indicates that NeuroD2 is required cell-autonomously for the normal elaboration of dendritic trees.

Furthermore, these primary culture systems have been used extensively for gene expression studies. Silencing Neurod2 in primary cortical neurons and subsequently performing RNA-seq has enabled the identification of direct and indirect downstream target genes. researchgate.netnih.govcngb.org For example, such studies have revealed that NeuroD2 regulates the expression of the Reln gene, which encodes the Reelin protein, a critical signaling molecule for neuronal migration. nih.gov This finding links NeuroD2 directly to the molecular pathways controlling the proper layering of the cerebral cortex.

In utero Electroporation for Developmental Perturbation

In utero electroporation is a powerful technique that allows for gene manipulation in a spatially and temporally controlled manner within the developing mammalian brain. researchgate.netmdpi.com This method involves injecting a plasmid DNA solution into the ventricles of embryonic brains followed by the application of electrical pulses, which facilitates DNA uptake by neural progenitor cells lining the ventricles. frontiersin.org It has been instrumental in studying the cell-autonomous roles of NeuroD2 during cortical development.

By electroporating plasmids that either overexpress or knock down NeuroD2, researchers can examine its effects on neuronal migration, laminar positioning, and differentiation in the intact cortex. nih.gov Studies have shown that deletion of Neurod2 in cortical projection neurons causes them to over-migrate, leading to alterations in the final size and position of cortical layers. nih.govnih.gov Conversely, the focal, mosaic expression of additional copies of NEUROD2 in a wild-type mouse is sufficient to impair migration, demonstrating that the precise dosage of NeuroD2 is critical for normal development. nih.gov

This technique has been essential in confirming that NeuroD2's role in regulating the radial migration of cortical projection neurons is cell-autonomous. nih.gov The ability to label and manipulate specific populations of neurons as they are born and migrate has provided direct evidence linking NeuroD2 function to the structural organization of the neocortex. frontiersin.org

Electrophysiological Recordings (In vitro and Ex vivo) to Assess Neuronal Excitability and Synaptic Transmission

Electrophysiological recordings are essential for understanding the functional consequences of NeuroD2 expression on neuronal and circuit properties. brainxell.comyoutube.com Both in vitro (in cultured neurons) and ex vivo (in acute brain slices) preparations have been used to measure neuronal excitability and synaptic transmission in response to altered NeuroD2 levels.

Intrinsic Excitability: Patch-clamp recordings from layer 5 cortical neurons in juvenile Neurod2 knockout (KO) mice have revealed a significant increase in intrinsic excitability. nih.govnih.gov Neurons lacking NeuroD2 exhibit a higher spontaneous firing rate compared to wild-type neurons. nih.gov This hyperexcitability suggests that NeuroD2 normally contributes to the expression of ion channels that dampen neuronal firing. Indeed, microarray analyses have identified the small conductance, calcium-activated potassium channel (SK2) as a potential downstream target of NeuroD2 that could mediate this effect. nih.gov

Synaptic Transmission: The role of NeuroD2 extends to the regulation of both excitatory and inhibitory synapses. Ex vivo recordings from layer II/III cortical neurons in NeuroD2 KO mice showed a decreased frequency of miniature inhibitory postsynaptic currents (mIPSCs), indicating a reduction in inhibitory synaptic drive. nih.gov This finding is consistent with a role for NeuroD2 in promoting inhibitory synapse development. nih.gov

In the hippocampus, NeuroD2 is critical for the functional maturation of the powerful mossy fiber synapse onto CA3 pyramidal neurons. nih.gov Electrophysiological recordings in NeuroD2 null mice demonstrated a reduced ratio of AMPA receptor-to-NMDA receptor-mediated currents, a hallmark of immature excitatory synapses. Additionally, these mice showed an increased paired-pulse facilitation (PPF) ratio, which suggests a lower presynaptic release probability. nih.gov These results establish NeuroD2 as a key transcriptional regulator that coordinates both pre- and post-synaptic maturation. nih.govresearchgate.net

The table below summarizes key electrophysiological findings in studies of NeuroD2 function.

Model Organisms

The study of the this compound heavily relies on the use of model organisms to elucidate its function in neurodevelopment and its role in disease. These models, ranging from mice to amphibians, provide invaluable platforms for genetic manipulation and observation of the resulting phenotypes at molecular, cellular, and behavioral levels.

Mouse Models as a Primary System for Studying this compound Function

Mouse models have been instrumental in uncovering the multifaceted roles of the this compound. Through the use of knockout (KO) and heterozygous mouse lines, researchers have been able to investigate the consequences of partial or complete loss of NeuroD2 function.

Neurodevelopmental Roles: Studies using Neurod2 null mice (Neurod2-/-) have revealed its critical role in the development and survival of central nervous system neurons. These mice are often indistinguishable from their littermates at birth but begin to exhibit severe neurological deficits around postnatal day 14 (P14), including ataxia, growth retardation, and seizures, ultimately leading to death within weeks pnas.orgresearchgate.net. Brains of these mice are smaller than normal and show increased rates of apoptosis, particularly in the cerebellum researchgate.net. This is linked to reduced expression of survival factors like brain-derived neurotrophic factor (BDNF) researchgate.net.

A key finding is the essential role of NeuroD2 in the formation of the amygdala. Neurod2-null mice completely lack the lateral and basolateral nuclei of the amygdala pnas.orgnih.gov. Even a partial loss of function, as seen in heterozygous mice (Neurod2+/-), results in a reduced number of neurons in this region pnas.orgnih.gov. This anatomical defect has profound behavioral consequences, as these mice exhibit significant deficits in emotional learning and fear conditioning pnas.orgnih.govnih.gov.

Furthermore, NeuroD2 is crucial for the proper development of the cerebral cortex. It regulates the migration of pyramidal neurons and is involved in establishing the correct laminar positioning of cortical layers nih.govbiorxiv.orgnih.gov. In the absence of NeuroD2, cortical projection neurons over-migrate, altering the final architecture of the cortex nih.gov.

Synaptic Function and Excitability: Beyond its role in neuronal survival and migration, NeuroD2 is a key regulator of synapse formation and function. Neurod2 KO mice show a reduced density of synaptic markers in the amygdala and altered dendritic spine density and turnover in cortical projection neurons biorxiv.orgnih.govresearchgate.net. The protein influences the structural and functional maturation of hippocampal mossy fiber synapses by regulating the scaffolding protein PSD95 nih.gov.

NeuroD2 also plays a critical role in maintaining the balance between excitation and inhibition in the brain. It promotes inhibitory synaptic drive while simultaneously decreasing the intrinsic excitability of excitatory pyramidal neurons researchgate.netnih.govnih.gov. This is achieved, in part, by regulating the expression of genes such as the small conductance, calcium-activated potassium channel (SK2) and gastrin-releasing peptide (GRP) nih.govnih.gov. Deficiencies in NeuroD2 function lead to an imbalance, contributing to the seizure phenotypes observed in mutant mice nih.govjax.org.

Behavioral Phenotypes: The cellular and molecular defects in Neurod2 mutant mice translate into a spectrum of neurobehavioral phenotypes. Both knockout and heterozygous mice display traits relevant to human neuropsychiatric disorders, including reduced sociability, impaired social memory, stereotypies, hyperactivity, and spontaneous seizures biorxiv.orgnih.govresearchgate.net. The fact that heterozygous mice exhibit many of these defects indicates that NeuroD2 is haploinsufficient, meaning both copies of the gene are required for normal brain development and function pnas.orgnih.gov.

GenotypeKey PhenotypesAffected Brain RegionsMolecular/Cellular AlterationsRelevant Citations
Neurod2 Null (KO)Ataxia, seizures, postnatal death, social deficits, stereotypies, hyperactivityCerebellum, Amygdala, Cerebral Cortex, HippocampusIncreased apoptosis, lack of lateral/basolateral amygdala, over-migration of cortical neurons, altered spine density/turnover, reduced BDNF expression pnas.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net
Neurod2 Heterozygous (+/-)Deficits in emotional learning, reduced fear response, mild ataxia, reduced seizure thresholdAmygdalaFewer neurons in lateral/basolateral amygdala, reduced expression of AMPA receptor, GABA-A receptor, and Ulip1 pnas.orgnih.govjax.org

Xenopus laevis Tadpole Models for Developmental Etiology Studies

The African clawed frog, Xenopus laevis, serves as a powerful model for studying the early developmental roles of genes implicated in human neurological disorders. Its external embryonic development, large and numerous eggs, and the accessibility of the developing nervous system make it highly amenable to genetic manipulation and live imaging oup.comnih.govmdpi.com.

Xenopus has been particularly valuable for modeling Developmental and Epileptic Encephalopathies (DEE), a group of severe, early-onset seizure disorders linked to genetic mutations, including those in the NEUROD2 gene nih.govnih.govbiorxiv.org. Using CRISPR/Cas9 genome editing to knock down Neurod2 function in tadpoles, researchers have successfully recapitulated the seizure phenotype observed in human patients oup.commdpi.comnih.gov.

Key findings from Xenopus laevis models include:

Seizure-like Behavior: Tadpoles with reduced NeuroD2 function exhibit spontaneous, seizure-like motor patterns, characterized by C-shaped contractions that resemble unprovoked escape responses oup.comnih.gov.

Neuronal Hyperactivity: Live calcium imaging reveals prolonged, widespread waves of strong neuronal activity sweeping through the brains of Neurod2-deficient tadpoles, providing direct evidence of neuronal hyperactivity underlying the seizure phenotype nih.govbiorxiv.org.

Blood-Brain Barrier Defects: A significant discovery from this model is that the loss of NeuroD2 function leads to a "leaky" blood-brain barrier (BBB) nih.govbiorxiv.org. This finding suggests that BBB dysfunction may contribute to the development of epilepsy in this context nih.gov.

Confirmation of Function: Earlier studies also demonstrated that, similar to its function in mammals, the expression of NeuroD2 in developing Xenopus embryos is sufficient to induce ectopic neurogenesis, confirming its fundamental role as a neurogenic differentiation factor cornell.eduresearchgate.net.

The tractability of the Xenopus tadpole system allows for rapid functional assessment of specific human gene variants and provides a platform to investigate the underlying developmental etiology of diseases like DEE72/75 oup.comnih.govbiorxiv.org.

MethodologyKey FindingsPhenotypic ObservationsRelevant Citations
CRISPR/Cas9 Knockdown of Neurod2Recapitulation of human DEE72/75 seizure phenotypeSpontaneous seizure-like behavior (C-shaped contractions), increased activity oup.commdpi.comnih.gov
Live Calcium ImagingDemonstration of neuronal hyperactivityProlonged, strong signals of Ca2+ sweeping through the brain nih.govbiorxiv.org
BBB Permeability AssayDiscovery of a leaky blood-brain barrierIncreased permeability of the BBB compared to controls nih.govbiorxiv.org
mRNA OverexpressionConfirmation of role in neuronal differentiationInduction of ectopic neurogenesis in embryos cornell.eduresearchgate.net

Comparative Studies Across Species for Conservation Analysis

Comparative analyses across different species are crucial for understanding the evolutionary conservation and fundamental importance of proteins like NeuroD2. The basic helix-loop-helix (bHLH) superfamily of transcription factors, to which NeuroD2 belongs, is well-conserved throughout evolution, with the number and complexity of these factors generally increasing with the complexity of the organism nih.gov.

While NeuroD2 lacks a direct ortholog in invertebrates like Drosophila, it is thought to have evolved from atonal homologs pnas.org. The protein and its function are highly conserved among vertebrates. For instance, the bHLH DNA-binding domain of the this compound shows a high degree of amino acid sequence conservation between Homo sapiens and Xenopus laevis nih.gov. This structural conservation underlies a functional conservation, as demonstrated by the protein's ability to induce neuronal differentiation in both amphibian and mammalian systems cornell.edunih.gov.

Furthermore, studies identifying the direct transcriptional targets of the NeuroD family in both Xenopus and mouse have revealed an evolutionarily conserved set of core mediator genes embopress.org. This suggests that NeuroD2 regulates a fundamental and conserved genetic network to control neurogenesis. The expression pattern of NEUROD2 during the development of endocrine cells has also been shown to be conserved between mice and humans, further highlighting its conserved role in developmental processes researchgate.net. The high degree of sequence identity (over 99%) between mouse and human this compound underscores its critical function, where strong selective pressure has maintained its amino acid sequence across diverse lineages youtube.com. This evolutionary conservation validates the use of animal models like mice and frogs to study its function and its role in human disease.

Neurod2 Protein in Signaling Pathways

Integration with PI3K/AKT Signaling Pathway in Neuronal Survival and Plasticity

The NeuroD2 protein, a neuron-specific transcription factor, plays a crucial role in neuronal differentiation and plasticity. nih.gov Its neuroprotective functions are significantly linked to the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival, proliferation, and regeneration. nih.govharvard.edumdpi.comnih.gov The PI3K/AKT pathway is fundamental for mediating survival signals in a wide array of neuronal cells. harvard.edunih.gov

Research using an in vitro ischemic stroke model demonstrated that overexpression of NeuroD2 has neuroprotective and anti-apoptotic effects. nih.gov A positive correlation between the expression of NeuroD2 and the levels of phosphorylated AKT has been observed, suggesting a coordinated function within the PI3K/AKT survival pathway. nih.gov When the PI3K/AKT pathway was pharmacologically inhibited, the cell survival-promoting effects of NeuroD2 overexpression were diminished. nih.gov This indicates that NeuroD2's ability to protect neurons is at least partially dependent on a functional PI3K/AKT pathway. nih.gov It is hypothesized that NeuroD2 may modulate the activity of AKT, positioning it as a potential therapeutic target for conditions involving ischemic pathophysiology. nih.gov

Further proteomic and interaction analyses have shown that NeuroD2 regulates the synthesis of proteins related to cellular signaling, proliferation, and cell adhesion, such as MAPK3, Mki67, and NCAM. nih.gov The activity of the PI3K/AKT pathway can also be indirectly induced by NeuroD2, highlighting its role in complex cellular processes like axonal transport and neuronal signaling. researchgate.net The activation of the PI3K/AKT pathway after an ischemic event is vital for neuronal recovery, as it modulates processes like oxidative stress and inflammation. nih.gov

Experimental ConditionKey FindingsReference
NeuroD2 Overexpression (in vitro ischemia model)Increased cell survival and anti-apoptotic effects. nih.gov
NeuroD2 Overexpression with PI3K/AKT InhibitionDecreased cell survival compared to NeuroD2 overexpression alone. nih.gov
Proteomic Analysis of NeuroD2 OverexpressionRegulation of proteins involved in cellular signaling, proliferation, and adhesion. nih.gov
NeuroD2 SuppressionUpregulation of proteins suggesting indirect induction of the PI3K/AKT pathway. researchgate.net

Interplay with Calcium-Mediated Signaling Pathways

NeuroD2 is a key regulator in the neurogenin-NeuroD signaling network and is involved in inducing calcium-dependent signaling. researchgate.net Calcium (Ca2+) is an essential second messenger in the central nervous system, and its homeostasis is critical for numerous physiological processes, including neurotransmission and synaptic plasticity. nih.govmdpi.comnih.govmdpi.com The spatial and temporal organization of Ca2+ signaling is fundamental for transmitting information between neurons. nih.gov

Disruptions in Ca2+ homeostasis can lead to altered neuronal activity and are implicated in aging and neurodegenerative processes by promoting abnormalities in synapses and mitochondrial function, and inducing endoplasmic reticulum stress. nih.gov Under pathological conditions, elevated cytoplasmic Ca2+ concentrations can activate proteases, lipases, and nucleases, leading to cellular damage. nih.gov While direct mechanistic links between NeuroD2 and specific calcium channels or binding proteins are still being elucidated, the role of NeuroD2 in promoting neuronal development and differentiation inherently involves the complex interplay of calcium-mediated signaling pathways that govern these processes. researchgate.netfrontiersin.org

Regulation by Other Kinases (e.g., Pkn1 and AKT Hyperactivation)

The expression and activity of NeuroD2 are subject to regulation by other kinases, notably Protein Kinase N1 (Pkn1). Pkn1, the most abundant isoform in neurons, acts as a developmentally active regulator of cerebellar synaptic maturation by inhibiting AKT and, consequently, NeuroD2. researchgate.net In the absence of Pkn1, hippocampal levels of NeuroD2 are significantly elevated during postnatal development and remain elevated in adulthood, suggesting a Pkn1-mediated inhibition of NeuroD2 is important across various brain regions. researchgate.net

The knockout of Pkn1 leads to a dysregulation of AKT, with increased levels of phosphorylated AKT in the hippocampus. researchgate.netresearchgate.net This suggests that Pkn1 normally acts as a gatekeeper of AKT activity in the postnatal development of different brain areas. researchgate.net Furthermore, a direct interaction between PKN and NeuroD2 has been demonstrated. nih.gov The internal region of NeuroD2, which contains the basic Helix-Loop-Helix (bHLH) domain, is necessary for this interaction. nih.gov Co-expression of a catalytically active form of PKN with NeuroD2 has been shown to further increase NeuroD2-mediated transcription, indicating that PKN may contribute to transcriptional responses through the post-translational modification of the NeuroD2-dependent transcriptional machinery. nih.gov

KinaseEffect on NeuroD2/Related PathwaysResearch Finding
Pkn1Inhibition of NeuroD2 expressionKnockout of Pkn1 leads to elevated NeuroD2 levels in the hippocampus. researchgate.net
Pkn1Regulation of AKT activityPkn1 acts as a developmentally active gatekeeper of AKT activity. researchgate.net
PKN (catalytically active)Enhancement of NeuroD2-mediated transcriptionCo-expression increases the transactivation of target gene enhancers. nih.gov

Cross-talk with Reelin Signaling Pathway

NeuroD2 is involved in a regulatory relationship with the Reelin signaling pathway, which is crucial for proper neuronal migration and positioning during brain development. biologists.comfrontiersin.orgnih.govmdpi.com Reelin is a large, secreted extracellular matrix glycoprotein that acts as a guidance molecule for radially migrating neurons. biologists.com Research has shown that NeuroD2 functions as a transcriptional inhibitor of the Reelin gene in these migrating neurons. biologists.com This repression ensures that Reelin is not ectopically expressed in the migrating neurons themselves, allowing them to respond to the high levels of Reelin present in their target destination, the marginal zone. biologists.com

The core of the Reelin signaling pathway involves the binding of Reelin to its receptors, ApoER2 and VLDLR, which leads to the phosphorylation of the intracellular adaptor protein Dab1 by Src-family kinases. frontiersin.orgnih.gov The knockdown of Neurod2 in vivo results in an increase in Reelin expression. researchgate.net This finding is consistent with the role of NeuroD2 as a repressor of the Reelin gene. researchgate.net One of the binding sites for NeuroD2 in the Reelin gene is correlated with the binding of CTCF, a zinc-finger transcription factor that regulates chromatin architecture, suggesting a mechanism for this transcriptional repression. biologists.com This cross-talk between NeuroD2 and the Reelin signaling pathway is essential for the precise layering of the cerebral cortex during development. biologists.com

MoleculeRole in the Cross-talkMechanism
NeuroD2Transcriptional repressor of ReelinBinds to the Reelin gene, potentially in conjunction with CTCF, to inhibit its expression in migrating neurons. biologists.com
ReelinGuidance cue for migrating neuronsSecreted protein that forms a gradient to guide neurons to their correct position in the cortex. biologists.com
Dab1Intracellular adaptor proteinKey component of the Reelin signaling pathway, activated upon Reelin binding to its receptors. frontiersin.orgnih.gov

Future Directions and Therapeutic Research Avenues

Deeper Elucidation of NeuroD2 Protein Genome-Wide Binding Sites and Context-Dependent Regulation

Future investigations will focus on a more detailed characterization of NeuroD2's genome-wide binding sites to understand its context-dependent regulation of gene expression. Chromatin immunoprecipitation sequencing (ChIP-Seq) has been instrumental in identifying in vivo targets of NeuroD2 during corticogenesis. nih.gov These studies have revealed that NeuroD2 binds to E-box elements, often located near the transcription start sites of its target genes. nih.gov For instance, a ChIP-Seq analysis in the embryonic mouse cortex identified thousands of peak binding regions for NeuroD2, revealing its role in regulating genes crucial for neuronal migration and differentiation. nih.govnih.gov

A key area of future research will be to dissect how NeuroD2's binding and regulatory activity are influenced by the specific cellular context and developmental stage. For example, ChIP-seq analyses have been conducted on cortical tissue at different developmental time points, such as embryonic day 14.5 (E14.5) and postnatal day 0 (P0), revealing both overlapping and unique target genes. eneuro.orgbiologists.com This suggests that NeuroD2 regulates distinct sets of genes to orchestrate different aspects of neuronal development, from initial migration to later processes of synaptic maturation. biologists.com Further studies are needed to explore how interactions with other transcription factors and the chromatin landscape modulate NeuroD2's binding specificity and transcriptional output in different neuronal populations and at various stages of development and adulthood. biologists.com Understanding this context-dependent regulation is crucial for a complete picture of NeuroD2's function in both the developing and mature nervous system.

Table 1: Summary of NeuroD2 ChIP-Seq Studies

Developmental Stage Tissue Source Key Findings
Embryonic Day 14.5 (E14.5) Mouse Cortex Identified target genes involved in Reelin signaling, crucial for neuronal migration. nih.govresearchgate.net
Postnatal Day 0 (P0) Mouse Cerebral Cortex Revealed Stim1 as a primary target, linking NeuroD2 to the regulation of calcium homeostasis. eneuro.org
Embryonic & Postnatal Mouse Cortex Showed both overlapping and unique binding sites between E14.5 and P0, indicating stage-specific gene regulation. biologists.com

Comprehensive Analysis of this compound Interactome and Post-Translational Regulatory Mechanisms

A comprehensive understanding of NeuroD2's function requires a detailed analysis of its protein-protein interactions and the post-translational modifications that regulate its activity. As a basic helix-loop-helix (bHLH) transcription factor, NeuroD2 is known to form heterodimers with other bHLH proteins to bind to DNA E-box sequences. wikipedia.orgwikipedia.org Identifying the specific dimerization partners of NeuroD2 in different neuronal subtypes and developmental stages will provide insights into its functional specificity.

Furthermore, post-translational modifications such as phosphorylation and ubiquitination are likely to play a critical role in modulating NeuroD2's stability, subcellular localization, and transcriptional activity. For instance, the degradation of NeuroD2 by the ubiquitin-proteasome system is necessary for the normal differentiation of presynaptic terminals in cultured cerebellar neurons. biorxiv.org Future research employing techniques like mass spectrometry will be essential to create a comprehensive map of the NeuroD2 interactome and its post-translational modifications. This will help in understanding how signaling pathways converge on NeuroD2 to regulate its function in response to both intrinsic developmental cues and extrinsic environmental signals.

Investigation of this compound's Role in Specific Neuronal Subtypes and Mature Brain Circuitry

While much of the research on NeuroD2 has focused on its role in the developing cerebral cortex, its sustained expression in the adult brain suggests important functions in mature neural circuits. nih.gov Future studies should aim to dissect the specific roles of NeuroD2 in distinct neuronal subtypes and their contribution to the functioning of complex brain circuitry. For example, NeuroD2 is expressed in glutamatergic projection neurons and plays a role in the maturation of thalamocortical and hippocampal synapses. nih.govnih.gov In the cerebellum, it is crucial for the survival of granule cells and the function of inhibitory neurons. nih.gov

Investigating how NeuroD2 contributes to the balance of excitation and inhibition in the mature cortex is a key area for future exploration. nih.gov Deficiencies in NeuroD2 have been shown to cause a decrease in the intrinsic excitability of excitatory pyramidal neurons. nih.gov Conditional knockout mouse models that allow for the deletion of Neurod2 in specific neuronal populations at different time points will be invaluable tools. nih.gov These studies will help to elucidate the cell-autonomous functions of NeuroD2 and its role in synaptic plasticity, learning, and memory in the adult brain. Furthermore, exploring its function in brain regions beyond the cortex, such as the amygdala and hippocampus, will provide a more complete understanding of its contribution to behavior and cognition. biorxiv.org

Table 2: Known Roles of NeuroD2 in Different Neuronal Subtypes

Brain Region Neuronal Subtype Documented Function
Cerebral Cortex Cortical Projection Neurons Regulation of migration, differentiation, and axon guidance. nih.govnih.gov
Excitatory Pyramidal Neurons Control of intrinsic excitability and synaptic maturation. nih.gov
Hippocampus Mossy Fiber Synapses Regulation of structural and functional maturation. nih.gov
Cerebellum Granule Cells & Inhibitory Neurons Promotion of survival and function. nih.gov
Amygdala - Regulation of synapse density. biorxiv.org

Exploration of Functional Redundancy and Specificity Within the NeuroD Family (NeuroD1, NeuroD4, NeuroD6)

The NeuroD family of transcription factors consists of four members in vertebrates: NeuroD1, NeuroD2, NeuroD4, and NeuroD6, all of which play roles in nervous system development. nih.govresearchgate.net These proteins share a highly conserved bHLH domain and exhibit overlapping expression patterns in the developing brain, suggesting a degree of functional redundancy. nih.govnih.gov Indeed, studies on single-gene knockout mice for members of this family have sometimes yielded subtle phenotypes, while double knockouts have revealed more severe defects. mpg.de For instance, double mutant mice lacking both Neurod2 and Neurod6 exhibit a complete absence of major commissural tracts like the corpus callosum. nih.gov

Future research should focus on systematically dissecting the unique and redundant functions of each NeuroD family member. This can be achieved through comparative genomics, transcriptomics, and proteomics in single and combined knockout models. Understanding the specific target genes and interaction partners of each NeuroD protein will be crucial to unraveling their individual contributions to neuronal development and function. While NeuroD1, NeuroD2, and NeuroD6 seem to regulate the specification of inhibitory interneurons in the hindbrain and spinal cord, NeuroD2 and NeuroD6 are essential for axonal navigation in the neocortex. nih.gov Elucidating the distinct and overlapping roles of these transcription factors will provide a clearer picture of the transcriptional networks governing neurogenesis.

Developing Advanced In vitro and In vivo Models for Mechanistic Studies

To further probe the molecular mechanisms underlying NeuroD2 function, the development and application of advanced experimental models are essential. While Neurod2 knockout mouse models have been instrumental in revealing its role in brain development and its link to neurological disorders, biorxiv.orgnih.gov more sophisticated in vivo models are needed. Conditional and inducible knockout mice will allow for the temporal and spatial control of Neurod2 deletion, enabling researchers to distinguish its developmental roles from its functions in the mature brain. nih.gov The Xenopus laevis tadpole has also emerged as a valuable in vivo model for studying the consequences of NeuroD2 mutations, particularly in the context of epilepsy. nih.gov

In addition to in vivo models, advanced in vitro systems that can recapitulate aspects of human brain development are becoming increasingly important. The use of cerebral organoids and other 3D culture systems derived from human induced pluripotent stem cells (iPSCs) offers a powerful platform to study the role of NeuroD2 in human neurogenesis. These models can be particularly useful for investigating the cellular and molecular consequences of patient-specific NEUROD2 mutations identified in individuals with neurodevelopmental disorders. biologists.com Such "disease-in-a-dish" approaches will be invaluable for mechanistic studies and for the preclinical testing of potential therapeutic interventions.

Understanding the Molecular Basis of this compound-Related Neurodevelopmental and Neurological Disorders

A growing body of evidence implicates mutations and dysregulation of the NEUROD2 gene in a spectrum of human neurodevelopmental and neurological disorders. De novo mutations in NEUROD2 have been identified in individuals with early infantile epileptic encephalopathy, developmental delay, intellectual disability, and autism spectrum disorder (ASD). nih.govnih.govnih.gov Studies in mouse models have shown that loss of NeuroD2 function leads to behavioral abnormalities relevant to autism, as well as hyperactivity and seizures, supporting a causal link. nih.gov

A critical future direction is to understand the precise molecular mechanisms by which different NEUROD2 mutations lead to these diverse clinical presentations. This will involve functional characterization of specific patient-associated mutations to determine their impact on NeuroD2's DNA binding, transcriptional activity, and protein-protein interactions. biorxiv.org Furthermore, identifying the downstream target genes and pathways that are dysregulated as a consequence of these mutations will provide crucial insights into the pathophysiology of these disorders. nih.gov This knowledge is fundamental for the development of targeted therapeutic strategies aimed at correcting the molecular defects associated with NeuroD2 dysfunction.

Q & A

Q. What experimental methods are recommended for detecting and quantifying NeuroD2 protein in neuronal tissues?

NeuroD2 detection typically involves Western blot (WB) using validated antibodies such as the recombinant Anti-NeuroD2 antibody (ab109406), which targets a synthetic peptide epitope and shows specificity across mouse, rat, and human samples . Key methodological considerations include:

  • Sample preparation : Use fresh or flash-frozen tissues to prevent protein degradation. Homogenize in RIPA buffer with protease inhibitors.
  • Antibody validation : Include positive controls (e.g., NeuroD2-overexpressing cell lysates) and negative controls (e.g., NeuroD2-knockout tissues) to confirm specificity .
  • Quantification : Normalize band intensity (≈48 kDa) to housekeeping proteins (e.g., β-actin). Note that the predicted molecular weight (41 kDa) may differ due to post-translational modifications .

Table 1: Common NeuroD2 Detection Methods

MethodAntibody (Clone)Species ReactivityKey Applications
Western Blotab109406 (EPR5135)Human, Mouse, RatNeuroD2 expression profiling

Q. What is the role of NeuroD2 in neuronal differentiation, and how can this be experimentally modeled?

NeuroD2 is a transcription factor critical for neuronal differentiation and synaptic plasticity. To study its role:

  • In vitro models : Use NeuroD2-overexpressing or knockout neuronal progenitor cells. Differentiate via growth factor withdrawal (e.g., BDNF) and assess markers like MAP2 or synaptophysin .
  • In vivo models : Employ conditional NeuroD2 knockout mice to study region-specific effects (e.g., hippocampal neurogenesis).
  • Functional assays : Pair RNA-seq with chromatin immunoprecipitation (ChIP-seq) to identify NeuroD2-regulated genes (e.g., Grina, Synj2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NeuroD2 expression data across studies?

Contradictions often arise from methodological variability. Mitigate this by:

  • Standardizing protocols : Adopt uniform sample preparation (e.g., fixation time, antibody dilution ratios). For example, ab109406 requires a 1:1000–1:10,000 dilution for optimal WB results .
  • Validating antibodies : Use knockout-validated antibodies and cross-verify with orthogonal methods (e.g., immunohistochemistry or siRNA-mediated knockdown).
  • Data normalization : Apply spike-in controls (e.g., recombinant NeuroD2) to account for technical variability in quantitative assays .

Q. What advanced techniques are suitable for studying NeuroD2’s interaction networks and structural dynamics?

  • Chemical proteomics : Use CETSA (Cellular Thermal Shift Assay) or ITDR (Isothermal Dose-Response) to map NeuroD2-ligand interactions in live cells .
  • Structural prediction : Leverage AlphaFold2 to model NeuroD2’s 3D conformation, particularly its basic helix-loop-helix (bHLH) domain, and validate via cryo-EM or X-ray crystallography .
  • Multi-omics integration : Combine ChIP-seq (for DNA binding sites), proteomics (for interaction partners), and metabolomics to map NeuroD2’s regulatory cascades .

Table 2: Advanced NeuroD2 Research Tools

TechniqueApplicationKey Outputs
CETSA/ITDRLigand binding and target engagementThermal stability curves, EC50 values
AlphaFold2Structural prediction of NeuroD2 domainsPredicted 3D models (e.g., PDB files)

Q. How can researchers design robust experiments to investigate NeuroD2’s role in disease mechanisms?

  • Hypothesis-driven design : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: Does NeuroD2 dysregulation in glioblastoma correlate with chemoresistance? .
  • Translational models : Use patient-derived xenografts (PDXs) with NeuroD2 knockdown to assess tumor growth and drug response .
  • Data validation : Confirm findings across multiple platforms (e.g., WB, qPCR, and immunofluorescence) and independent cohorts to ensure reproducibility .

Methodological Best Practices

  • Antibody selection : Prioritize recombinant antibodies (e.g., ab109406) for batch-to-batch consistency and reduced animal-derived contaminants .
  • Data reporting : Include raw data (e.g., uncropped WB images) and detailed protocols in supplementary materials to enhance transparency .
  • Ethical compliance : For human studies, outline participant selection criteria and ensure IRB approval aligns with biomedical research standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.